Linolenyl linolenate
Beschreibung
Eigenschaften
Molekularformel |
C36H60O2 |
|---|---|
Molekulargewicht |
524.9 g/mol |
IUPAC-Name |
[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C36H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21-35H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
LZUIYJJRANHRNH-YTWBPVBXSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Linolenyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linolenate is a wax ester of significant interest in various scientific disciplines, including biochemistry, pharmacology, and cosmetics. It is composed of linolenic acid esterified to linolenyl alcohol. As a lipid, its chemical and physical properties are dictated by its long, unsaturated hydrocarbon chains. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its potential biological significance. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data for its constituent molecule, α-linolenic acid, and a closely related ester, methyl linolenate, to provide a well-rounded understanding of its expected characteristics.
Chemical and Physical Properties
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | PubChem |
| Molecular Formula | C₃₆H₆₀O₂ | PubChem |
| Molecular Weight | 524.87 g/mol | PubChem |
| CAS Number | 125369-04-2 | Larodan |
| Physical State | Liquid (at room temperature) | Larodan |
| Purity | >99% (commercially available) | Larodan |
Table 2: Physicochemical Properties of α-Linolenic Acid and Methyl Linolenate (as proxies)
| Property | α-Linolenic Acid | Methyl Linolenate | Source |
| Melting Point | -11 °C | -57 °C | Wikipedia, ChemicalBook |
| Boiling Point | 232 °C at 17 mmHg | 182 °C at 3 mmHg | Wikipedia, ChemicalBook |
| Density | 0.9164 g/cm³ | 0.895 g/mL at 25 °C | Wikipedia, ChemicalBook |
| Solubility in Water | 0.000124 mg/mL at 25 °C | Insoluble | PubChem, Inferred |
| Solubility in Organic Solvents | Soluble in acetone, benzene, ether, ethanol | Soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol | PubChem, ChemicalBook |
Experimental Protocols
General Synthesis of Wax Esters
This compound, as a wax ester, can be synthesized through general methods established for this class of compounds. These methods include both chemical and enzymatic approaches.
1. Chemical Synthesis (Fisher Esterification)
This method involves the acid-catalyzed esterification of a fatty acid with a fatty alcohol.
-
Reactants: α-Linolenic acid and linolenyl alcohol.
-
Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Procedure:
-
Equimolar amounts of α-linolenic acid and linolenyl alcohol are dissolved in a non-polar solvent (e.g., toluene) to facilitate the removal of water.
-
A catalytic amount of the acid catalyst is added to the mixture.
-
The reaction mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
2. Enzymatic Synthesis
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often proceeding under more environmentally friendly conditions. Lipases are commonly used for the esterification of fatty acids and alcohols.[1]
-
Enzyme: Immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase (Lipozyme RMIM).[2]
-
Substrates: α-Linolenic acid and linolenyl alcohol.
-
Solvent: A non-polar organic solvent like hexane (B92381) or solvent-free conditions.
-
Procedure:
-
The substrates are mixed in the desired molar ratio in the reaction vessel.
-
The immobilized lipase is added to the mixture.
-
The reaction is carried out at a controlled temperature (typically 40-60 °C) with constant stirring.
-
The progress of the reaction is monitored over time by analyzing samples using GC or HPLC.
-
Once the desired conversion is achieved, the immobilized enzyme is filtered off for reuse.
-
The product, this compound, is then purified from the remaining substrates.
-
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, it is widely accepted that upon ingestion, wax esters are hydrolyzed by lipases in the digestive tract to release their constituent fatty acid and fatty alcohol. Therefore, the biological effects of this compound are expected to be primarily those of linolenic acid.
α-Linolenic acid (ALA) is an essential omega-3 fatty acid, while γ-linolenic acid (GLA) is an omega-6 fatty acid. Both are precursors to important signaling molecules.
Presumed Metabolic Fate of this compound
The following diagram illustrates the logical workflow from the ingestion of this compound to the downstream effects of its constituent fatty acids.
Caption: Presumed metabolic pathway of this compound.
Signaling Pathways of α-Linolenic Acid
α-Linolenic acid is a precursor to longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to have potent anti-inflammatory and other beneficial effects. The conversion of ALA to these longer-chain fatty acids is a key aspect of its biological activity.
Caption: Biosynthesis of long-chain omega-3 fatty acids from ALA.
Potential Role in Skin Health
Both linoleic acid and α-linolenic acid have been shown to have beneficial effects on the skin.[3][4] They can improve the skin barrier function and have been investigated for their skin-lightening effects by inhibiting melanin (B1238610) production.[5] Given that this compound is a source of linolenic acid, it may have applications in dermatology and cosmetics.
Conclusion
This compound is a wax ester with properties that make it of interest for various applications. While direct experimental data on this specific molecule is limited, a strong understanding of its chemical nature and biological potential can be derived from the well-documented properties of its constituent fatty acid, α-linolenic acid, and related esters. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound itself, which may reveal unique applications in drug development, nutrition, and materials science.
References
- 1. apc-as.com [apc-as.com]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Linolenic acid and linoleic acid modulate the lipidome and the skin barrier of a tissue-engineered skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Linoleic acid and alpha-linolenic acid lightens ultraviolet-induced hyperpigmentation of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Linolenyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linolenyl linolenate, a wax ester composed of linolenic acid and linolenyl alcohol, is a molecule of significant interest in various scientific disciplines, including materials science and drug delivery. Its highly unsaturated nature, deriving from its constituent C18:3 fatty acid and alcohol chains, imparts unique physical and chemical characteristics. This technical guide provides a comprehensive overview of the known and estimated physical properties of linolen inyl linolenate. It details experimental protocols for its synthesis and the determination of its key physical attributes. This document is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this and related lipid compounds.
Core Physical Properties
Table 1: Summary of Physical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | α-Linolenic Acid | Methyl Linolenate |
| Molecular Formula | C₃₆H₆₀O₂ | C₁₈H₃₀O₂ | C₁₉H₃₂O₂ |
| Molecular Weight | 524.88 g/mol [1] | 278.43 g/mol [2] | 292.46 g/mol [3][4][5][6] |
| Appearance | Colorless to pale yellow oily liquid | Colorless liquid | Colorless to light yellow liquid[3] |
| Melting Point | < -11 °C | -11 °C[7] | -57 °C[3] |
| Boiling Point | > 232 °C (at 17 mmHg) | 232 °C (at 17 mmHg)[2][7] | 182 °C (at 3 mmHg)[4][5][6] |
| Density | ~0.9 g/cm³ | 0.916 g/cm³ at 20 °C[2] | 0.895 g/mL at 25 °C[4][5][6] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, ether) | Insoluble in water; Soluble in acetonitrile[7] | Insoluble in water; Soluble in DMSO and ethanol[8] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the esterification of linolenic acid with linolenyl alcohol. A common laboratory-scale method is Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.
Objective: To synthesize this compound from α-linolenic acid.
Materials:
-
α-Linolenic acid
-
Linolenyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve α-linolenic acid and a slight molar excess (1.1 equivalents) of linolenyl alcohol in anhydrous toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 0.5% by weight of the linolenic acid).
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate (B1210297) gradient, to obtain pure this compound.
Determination of Physical Properties
The following are general protocols that can be adapted for the determination of the physical properties of this compound.
Since this compound is expected to be a liquid at room temperature, its melting point will be below 0 °C. A low-temperature thermometer and a suitable cooling bath are required.
Objective: To determine the melting point of this compound.
Procedure:
-
Place a small amount of the sample in a capillary tube.
-
Attach the capillary tube to a low-temperature thermometer.
-
Place the assembly in a cooling bath (e.g., dry ice/acetone).
-
Slowly allow the temperature to rise and record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Due to its high molecular weight, this compound is expected to have a high boiling point and may decompose at atmospheric pressure. Therefore, its boiling point should be determined under reduced pressure (vacuum distillation).
Objective: To determine the boiling point of this compound at a reduced pressure.
Procedure:
-
Set up a micro-distillation apparatus suitable for vacuum distillation.
-
Place a small amount of the sample in the distillation flask along with a boiling chip.
-
Slowly evacuate the apparatus to the desired pressure.
-
Gradually heat the sample until it begins to boil.
-
Record the temperature at which the vapor and liquid are in equilibrium, as well as the pressure inside the apparatus.
The density of liquid this compound can be determined by measuring the mass of a known volume.
Objective: To determine the density of this compound.
Procedure:
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle).
-
Fill the pycnometer with the sample, ensuring there are no air bubbles, and weigh it again.
-
Determine the volume of the pycnometer by filling it with a liquid of known density (e.g., water) and weighing it.
-
Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer).
The solubility of this compound can be qualitatively and quantitatively determined in various solvents.
Objective: To determine the solubility of this compound in different solvents.
Procedure:
-
Qualitative Assessment: To a series of test tubes, add a small amount of this compound. Add different solvents (e.g., water, ethanol, hexane, chloroform) to each tube and observe if the sample dissolves at room temperature. Gentle heating can be applied to assess solubility at elevated temperatures.
-
Quantitative Assessment (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of a specific solvent in a sealed flask.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant and analyze its concentration using a suitable analytical technique (e.g., gas chromatography after derivatization, or gravimetrically after solvent evaporation).
-
Visualization of Synthesis
The chemical synthesis of this compound via Fischer esterification can be represented by the following workflow.
References
- 1. This compound | C36H60O2 | CID 56935954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linolenic Acid | C18H30O2 | CID 5280934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Linolénate de méthyle ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 亚麻酸甲酯 technical, 70-80% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. リノレン酸メチル technical, 70-80% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Molecular Structure of Linolenyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linolenyl linolenate, a wax ester composed of α-linolenic acid as both the fatty acid and fatty alcohol component, is a molecule of interest in various scientific disciplines. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Detailed experimental protocols for its analysis and potential synthesis are outlined. Furthermore, this document explores the biological context of wax esters and the potential signaling pathways influenced by its constituent fatty acid, α-linolenic acid, providing a foundation for future research and development.
Molecular Structure and Properties
This compound is systematically named [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate.[1] It is classified as a wax ester, which is an ester of a fatty acid and a fatty alcohol.[1]
The fundamental building block of this compound is α-linolenic acid, an 18-carbon omega-3 fatty acid with three cis double bonds at the 9th, 12th, and 15th carbon positions. In the formation of this compound, one molecule of α-linolenic acid acts as the carboxylic acid, and another molecule is reduced to its corresponding fatty alcohol, α-linolenyl alcohol, which then acts as the alcohol moiety in the ester linkage.
Physicochemical Properties
Quantitative data for this compound and its precursor, α-linolenic acid, are summarized in the table below for easy comparison. As a wax ester, this compound is a nonpolar lipid.[2]
| Property | Value (this compound) | Value (α-Linolenic Acid) |
| Chemical Formula | C36H60O2[1][3] | C18H30O2 |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate[1] | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |
| Molecular Weight | 524.86 g/mol [3] | 278.43 g/mol |
| Appearance | - | Colorless liquid |
| Melting Point | - | -11 °C |
| Boiling Point | - | 230-232 °C at 1 mmHg |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
Structural Details
A precise, experimentally determined three-dimensional structure of this compound from techniques like X-ray crystallography is not currently available in public databases. The high flexibility of the long aliphatic chains makes crystallization and single-crystal X-ray diffraction challenging.[4] However, the molecular geometry can be inferred from the known structures of its constituent parts and related compounds.
The molecule consists of two 18-carbon chains linked by an ester group. Each chain contains three cis-configured double bonds, which introduce kinks into the aliphatic chains, preventing close packing and resulting in a lower melting point compared to its saturated counterparts.
The biosynthesis of the precursor, α-linolenic acid, is a multi-step enzymatic process.
Experimental Protocols
Synthesis of this compound
The synthesis of wax esters like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions.
Enzymatic Synthesis using Lipase (B570770):
This protocol is a general method for the synthesis of wax esters and can be adapted for this compound.
Materials:
-
α-Linolenic acid
-
α-Linolenyl alcohol (can be synthesized by reduction of α-linolenic acid)
-
Immobilized lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Anhydrous hexane (B92381) or other suitable organic solvent
-
Molecular sieves (to remove water)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Substrate Preparation: Dissolve equimolar amounts of α-linolenic acid and α-linolenyl alcohol in anhydrous hexane in the reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The optimal amount of enzyme should be determined empirically but typically ranges from 5-10% (w/w) of the total substrate weight.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-60°C, with constant stirring. The optimal temperature will depend on the specific lipase used.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Product Isolation: Once the reaction has reached completion (or equilibrium), remove the immobilized enzyme by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate (B1210297) to yield pure this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of wax esters.[5]
Sample Preparation:
-
The purified this compound sample is dissolved in a suitable volatile solvent like hexane or chloroform.
-
For analysis of the fatty acid and fatty alcohol composition, the wax ester can be hydrolyzed. This is typically done by saponification with methanolic KOH followed by acidification to liberate the free fatty acid and fatty alcohol. The fatty acid is then methylated (e.g., with BF3-methanol) to form the fatty acid methyl ester (FAME) for GC analysis. The fatty alcohol can be analyzed directly or after derivatization.
GC-MS Parameters (Illustrative):
-
Gas Chromatograph: Equipped with a high-temperature capillary column suitable for lipid analysis (e.g., DB-1HT).
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a high temperature (e.g., 350°C) at a rate of 10-20°C/min and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is typically from m/z 50 to 600.
Data Analysis: The mass spectrum of the intact wax ester will show a molecular ion peak (M+). Characteristic fragment ions will correspond to the fatty acid and fatty alcohol moieties, allowing for the determination of the overall structure. For hydrolyzed and derivatized samples, the retention times and mass spectra of the FAME and fatty alcohol are compared to those of known standards for identification and quantification.
Biological Context and Signaling Pathways
Direct research on the specific signaling pathways of this compound is limited. However, the biological activities of wax esters, in general, and its constituent fatty acid, α-linolenic acid, are subjects of ongoing research.
Biological Roles of Wax Esters
Wax esters are found in various organisms and serve diverse functions. In marine organisms, such as copepods, they are a major form of energy storage.[6] Dietary supplementation with wax esters from the marine copepod Calanus finmarchicus has been shown to reduce diet-induced obesity and related metabolic disorders in mice.[6] These effects include a reduction in body weight gain, abdominal fat, and liver triacylglycerol, along with improved glucose tolerance.[6]
In mammals, wax esters are major components of skin surface lipids, contributing to the skin's barrier function and preventing water loss.[2][7]
Signaling Pathways of α-Linolenic Acid
As this compound is hydrolyzed in the body to release α-linolenic acid and α-linolenyl alcohol, the known signaling pathways of α-linolenic acid are of significant relevance. α-Linolenic acid is an essential omega-3 fatty acid that serves as a precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).
These omega-3 fatty acids and their metabolites are known to modulate inflammatory processes and influence cell signaling. One key mechanism is through their interaction with G-protein coupled receptors, such as GPR120 (also known as Free Fatty Acid Receptor 4), which is expressed in adipose tissue and macrophages.
References
- 1. This compound | C36H60O2 | CID 56935954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epidermal surface lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. Linolenyl linoleate | C36H62O2 | CID 56935955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wax esters from the marine copepod Calanus finmarchicus reduce diet-induced obesity and obesity-related metabolic disorders in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipotype.com [lipotype.com]
Synthesis of Linolenyl Linolenate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Linolenyl linolenate, a wax ester composed of linolenic acid and linolenyl alcohol, is a molecule of interest in various fields due to its polyunsaturated nature. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on enzymatic and chemical methods. It includes detailed experimental protocols, quantitative data on reaction parameters, and visual workflows to aid in understanding and practical application.
Introduction to this compound
This compound is a wax ester (WE) formed through the esterification of one molecule of linolenic acid with one molecule of linolenyl alcohol. As a lipid, its properties are dictated by its long, unsaturated hydrocarbon chains. This high degree of unsaturation makes it a subject of interest for applications requiring specific fatty acid profiles.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₃₆H₆₀O₂ |
| Molecular Weight | 524.86 g/mol |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
| Classification | Wax Monoester |
Synthetic Routes for this compound
The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis and chemical synthesis. Enzymatic methods, particularly those employing lipases, are often preferred due to their high specificity, milder reaction conditions, and reduced generation of byproducts compared to traditional chemical routes.[1]
Enzymatic Synthesis
Lipase-catalyzed synthesis is a highly effective method for producing wax esters like this compound.[2] This can be achieved through two primary pathways:
-
Esterification: The direct reaction of linolenic acid and linolenyl alcohol.
-
Transesterification (Alcoholysis): The reaction of a triglyceride rich in linolenic acid (e.g., flaxseed oil) with linolenyl alcohol.[3]
Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RMIM (from Rhizomucor miehei), are widely used as they offer enhanced stability, reusability, and ease of separation from the reaction mixture.[2]
Workflow for Enzymatic Synthesis of this compound:
Chemical Synthesis
Chemical synthesis offers an alternative route, often employing acidic catalysts. While this method can be effective, it typically requires higher temperatures and can lead to the formation of unwanted byproducts, necessitating more rigorous purification steps. A notable chemical method involves the use of acidic deep eutectic solvents (DES) as recyclable catalysts for the esterification reaction.[4]
Workflow for Chemical Synthesis of this compound:
Experimental Protocols
The following protocols are based on established methods for the synthesis of similar wax esters and can be adapted for the specific synthesis of this compound.
Protocol 1: Lipase-Catalyzed Esterification of Linolenic Acid and Linolenyl Alcohol
This protocol is adapted from the lipase-catalyzed synthesis of other polyunsaturated esters.[5][6]
Materials:
-
Linolenic acid
-
Linolenyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (e.g., n-hexane or a mixture of hexane (B92381)/2-butanone, 75:25 v/v)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
In a screw-capped flask, dissolve linolenic acid and linolenyl alcohol in the chosen solvent. A molar ratio of linolenic acid to linolenyl alcohol of 1:1 to 1:8 can be explored, with higher alcohol ratios potentially increasing the yield.[5][6]
-
Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 5% to 40% (w/w) of the total substrate weight.[2]
-
If operating in a solvent-free system, water removal can be facilitated by applying a vacuum or passing a stream of dry air through the reactor.[7][8] For solvent-based reactions, activated molecular sieves can be added to the mixture.
-
Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer. The reaction temperature can be optimized between 40°C and 70°C.[2][9]
-
Allow the reaction to proceed for a period ranging from 4 to 72 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Upon completion, stop the reaction by filtering out the immobilized lipase. The enzyme can be washed with solvent and reused.
-
The solvent is then removed from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system (e.g., hexane:diethyl ether).[10]
Protocol 2: Lipase-Catalyzed Transesterification of Flaxseed Oil with Linolenyl Alcohol
This protocol utilizes a triglyceride source of linolenic acid.
Materials:
-
Flaxseed oil (high in α-linolenic acid)
-
Linolenyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (e.g., n-hexane or solvent-free)
-
Reaction vessel
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Combine flaxseed oil and linolenyl alcohol in the reaction vessel. An optimal molar ratio of oil to alcohol should be determined, with an excess of the alcohol often favoring the forward reaction.
-
Add the immobilized lipase to the mixture.
-
Proceed with the reaction under the conditions described in Protocol 1 (temperature, time, and agitation).
-
Monitor the reaction for the formation of this compound and the depletion of the triglyceride.
-
At the end of the reaction, separate the enzyme by filtration.
-
The product mixture will contain this compound, unreacted starting materials, and glycerol (B35011). The glycerol can be separated by centrifugation or liquid-liquid extraction.
-
The organic phase containing the wax ester is then purified as described in Protocol 1.
Quantitative Data and Optimization
The yield of this compound is influenced by several key parameters. The following tables summarize typical ranges and optimal conditions for lipase-catalyzed wax ester synthesis, which can serve as a starting point for the optimization of this compound production.[2]
Table 1: Effect of Reaction Parameters on Wax Ester Synthesis Yield (Lipase-Catalyzed)
| Parameter | Range Investigated | General Trend for Increased Yield | Reference |
| Temperature (°C) | 45 - 70 | Increase up to an optimum, then decrease | [2] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:8 | Increase in alcohol concentration | [5][6] |
| Enzyme Amount (% w/w) | 10 - 50 | Increase | [2] |
| Reaction Time (hours) | 1 - 72 | Increase until equilibrium is reached | [2] |
Table 2: Comparison of Lipases for Wax Ester Synthesis
| Lipase | Source | Optimal Temperature (°C) | Reported Yield (%) | Reference |
| Novozym 435 | Candida antarctica | 50 - 65 | up to 98% | [2] |
| Lipozyme RMIM | Rhizomucor miehei | 55 - 60 | up to 94% | [2] |
| Papaya Latex Lipase | Carica papaya | N/A | >95% (after 24h) | [8] |
Purification and Characterization
Purification: The primary method for purifying this compound from the crude reaction mixture is column chromatography using silica gel as the stationary phase. A gradient of non-polar solvents, such as hexane and diethyl ether, is typically used for elution.[10] Thin-layer chromatography (TLC) can be employed for rapid qualitative analysis and to guide the column chromatography process.
Characterization: The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the wax ester and to identify its fatty acid and fatty alcohol components after hydrolysis and derivatization.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the ester, confirming the presence of the ester linkage and the specific unsaturated bonds in the linolenyl chains.
Conclusion
The synthesis of this compound can be effectively achieved through both enzymatic and chemical methods, with lipase-catalyzed reactions offering a more environmentally friendly and specific approach. By optimizing key reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, high yields of the desired wax ester can be obtained. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to produce and characterize this compound for various applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of a Linolenic Acid Stigmasterol Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. High-yield preparation of wax esters via lipase-catalyzed esterification using fatty acids and alcohols from crambe and camelina oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Precursors of Linolenyl Linolenate for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linolenyl linolenate, a wax ester comprised of α-linolenic acid and linolenyl alcohol, is not a commonly reported naturally occurring compound. Extensive investigation of scientific literature and lipidomics databases reveals a conspicuous absence of its direct identification in natural sources. This guide, therefore, provides a comprehensive overview of the natural sources of its precursor, α-linolenic acid (ALA), a crucial omega-3 fatty acid. Furthermore, it outlines the biosynthetic pathways of ALA in plants and details the established analytical methodologies for the extraction, identification, and quantification of this key fatty acid. For professionals in drug development and research, this guide also addresses the chemical synthesis of this compound from its natural precursors and discusses the analytical techniques pertinent to the characterization of wax esters.
Natural Sources of α-Linolenic Acid (ALA)
α-Linolenic acid is an essential omega-3 fatty acid abundant in the plant kingdom, particularly in seeds and their derived oils. It serves as a vital precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in humans, although this conversion is limited[1]. The primary dietary sources of ALA are plant-based[2][3].
Quantitative Data on ALA Content in Various Plant Oils
The concentration of α-linolenic acid varies significantly among different plant sources. The following table summarizes the ALA content in several commercially important vegetable oils.
| Plant Source | Oil | α-Linolenic Acid Content (%) | Reference |
| Chia (Salvia hispanica) | Chia Seed Oil | ~64% | |
| Sacha Inchi (Plukenetia volubilis) | Sacha Inchi Oil | ~49% | |
| Flax (Linum usitatissimum) | Flaxseed Oil | 39.1% - 50.5% | [2] |
| Rosa Mosqueta (Rosa rubiginosa) | Rosa Mosqueta Oil | ~33% | |
| Canola (Brassica napus) | Canola Oil | ~10% | |
| Soybean (Glycine max) | Soybean Oil | Variable, typically 5-10% | [3] |
| Walnut (Juglans regia) | Walnut Oil | Variable, typically 10-15% | [3] |
| Sunflower (Helianthus annuus) | Sunflower Oil (standard) | ~1% |
Note: The exact percentage can vary based on cultivar, growing conditions, and extraction methods.
Biosynthesis of α-Linolenic Acid in Plants
The biosynthesis of α-linolenic acid in plants is a well-characterized process primarily occurring in the plastids and the endoplasmic reticulum[4][5]. The pathway involves a series of desaturation steps starting from oleic acid (18:1).
Experimental Protocols for ALA Analysis
Accurate quantification of α-linolenic acid in natural sources is critical for research and development. The following outlines a general workflow for the extraction and analysis of fatty acids from plant materials.
Lipid Extraction
A common method for extracting lipids from plant seeds is a modified Folch or Bligh-Dyer method using a chloroform (B151607)/methanol solvent system.
Protocol:
-
Homogenize the ground seed material with a chloroform:methanol (2:1, v/v) mixture.
-
Filter the mixture to remove solid residues.
-
Wash the filtrate with a 0.9% NaCl solution to induce phase separation.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Fatty Acid Methyl Ester (FAME) Preparation
For gas chromatography analysis, the fatty acids in the lipid extract are typically converted to their corresponding fatty acid methyl esters (FAMEs).
Protocol:
-
Transesterify the lipid extract using a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time.
-
Add water and hexane (B92381) to the cooled reaction mixture.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard technique for the identification and quantification of FAMEs.
Workflow:
-
Inject the FAME sample into the GC.
-
Separate the FAMEs on a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
The separated FAMEs are then introduced into the mass spectrometer for detection.
-
Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards.
-
Quantify the FAMEs by integrating the peak areas and comparing them to an internal standard.
Synthesis and Analysis of this compound
Given the lack of evidence for natural this compound, its production would necessitate chemical synthesis from its precursors.
Synthesis of Linolenyl Alcohol
Linolenyl alcohol can be synthesized from α-linolenic acid through the reduction of the carboxylic acid group. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether or tetrahydrofuran.
Synthesis of this compound
This compound can be synthesized via Fischer esterification of α-linolenic acid with linolenyl alcohol in the presence of an acid catalyst.
Analytical Techniques for Wax Esters
The analysis of synthesized this compound would employ techniques suitable for wax esters. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of these molecules[6].
Analytical Workflow:
-
Extraction: Extract the synthesized product using a non-polar solvent like hexane.
-
Chromatographic Separation: Use reverse-phase HPLC to separate the wax ester from unreacted precursors and byproducts.
-
Mass Spectrometric Detection: Employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) MS to detect and identify the this compound based on its molecular weight and fragmentation pattern.
Conclusion
While this compound does not appear to be a readily available natural product, its precursor, α-linolenic acid, is abundant in various plant oils. This technical guide provides researchers and drug development professionals with the necessary information to source and analyze this key omega-3 fatty acid. Furthermore, it outlines the synthetic route to obtain this compound for further investigation into its potential applications. The provided experimental frameworks for extraction, derivatization, and chromatographic analysis serve as a solid foundation for quantitative studies in this area.
References
- 1. Frontiers | Transcriptomic and Physiological Analysis Reveal That α-Linolenic Acid Biosynthesis Responds to Early Chilling Tolerance in Pumpkin Rootstock Varieties [frontiersin.org]
- 2. Characterization of the seed and leaf lipids of high and low linolenic acid flax genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Fatty Acid, Lipid and Polyphenol Compounds from Prunus armeniaca L. Kernel Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 5. Fatty acid desaturase 3-mediated α-linolenic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Common Lipidomics Databases and Software - MetwareBio [metwarebio.com]
The Biological Activity of Linolenyl Linolenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linolenyl linolenate, a wax ester composed of α-linolenic acid (ALA) and linoleic acid (LA), is a lipid molecule with significant potential in therapeutic applications. Its biological activity is primarily attributed to its constituent fatty acids, which are released upon enzymatic hydrolysis in the body. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its anti-inflammatory, anticancer, and skin barrier-protective effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.
Introduction
This compound is a naturally occurring wax ester. Structurally, it is the ester formed from the omega-3 fatty acid α-linolenic acid and the omega-6 fatty acid linoleic acid. As a wax ester, it is hydrolyzed in vivo by lipases and carboxylesterases, releasing its constituent fatty acids.[1][2][3] This metabolic process is crucial as the biological effects of this compound are largely mediated by the well-documented activities of ALA and LA. Studies on other wax esters have shown that the constituent fatty acids are bioavailable after consumption.[2][4] This guide will delve into the specific biological activities stemming from these essential fatty acids.
Metabolism of this compound
The primary metabolic pathway for this compound is hydrolysis. Lipases, particularly pancreatic lipase, catalyze the breakdown of the ester bond, yielding one molecule of α-linolenic acid and one molecule of linoleic acid. The bioavailability of fatty acids from wax esters has been demonstrated in humans, with absorption occurring after hydrolysis in the gastrointestinal tract.
Figure 1: Metabolic breakdown of this compound.
Anti-inflammatory Activity
Both ALA and LA have been shown to possess anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.
Mechanism of Action
ALA and its metabolites can suppress the production of pro-inflammatory eicosanoids and cytokines. Studies have shown that ALA treatment leads to a reduction in lipopolysaccharide (LPS)-induced interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) production. The anti-inflammatory effects of ALA are mediated, in part, through the inhibition of the NF-κB pathway. ALA has been observed to prevent the degradation of the inhibitory factor-κBα, which in turn blocks the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Linoleic acid has also been associated with anti-inflammatory effects, with studies showing an inverse relationship between red blood cell LA content and inflammatory markers like IL-6 and C-reactive protein (CRP). Both ALA and LA can act as ligands for PPARs, nuclear receptors that regulate gene expression involved in inflammation and metabolism. Activation of PPAR-γ by these fatty acids can lead to the downregulation of pro-inflammatory cytokine expression.
Signaling Pathways
Figure 2: Inhibition of the NF-κB signaling pathway by ALA/LA.
Figure 3: Activation of the PPAR signaling pathway by ALA/LA.
Quantitative Data
| Compound | Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |
| α-Linolenic Acid | Nitric Oxide Production | RAW 264.7 Macrophages | IC50: 8.0 µg/mL | Inhibition of LPS-induced NO production | |
| α-Linolenic Acid | Acetic Acid-Induced Writhing | Mice | 5 mg/kg | 48.5% protection | |
| α-Linolenic Acid | Acetic Acid-Induced Writhing | Mice | 10 mg/kg | 54.5% protection | |
| Linoleic Acid | Cytokine Expression | Bovine Mammary Epithelial Cells | - | Lowered mRNA expression of TNF-α, IL-1β, IL-6 | |
| 13-LAHLA (Linoleic acid ester) | IL-6 and IL-1β mRNA levels | RAW 264.7 Macrophages | 10 µM | Significant suppression of LPS-stimulated expression |
Anticancer Activity
Both ALA and LA have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation and invasion.
Mechanism of Action
ALA has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It can affect multiple cellular pathways, including the regulation of tumor suppressor genes and the modulation of signaling cascades involved in cell growth. For instance, ALA has been reported to inhibit the proliferation of esophageal cancer cells by regulating the AMPK/S6 axis. Furthermore, ALA can suppress tumors by reducing the expression of NF-κB and its target genes.
Linoleic acid has also exhibited anti-proliferative and anti-invasive activities in cancer cells.
Quantitative Data: IC50 Values
| Compound | Cancer Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| α-Linolenic Acid | MG63 (Osteosarcoma) | 51.69 ± 0.14 | - | |
| α-Linolenic Acid | 143B (Osteosarcoma) | 56.93 ± 0.23 | - | |
| α-Linolenic Acid | U2OS (Osteosarcoma) | 49.8 ± 0.50 | - | |
| α-Linolenic Acid | HT-29 (Colorectal) | 230 | 72 h | |
| γ-Linolenic Acid | HT-29 (Colorectal) | 255 | 72 h | |
| Linoleic Acid | HEC-1A (Endometrial) | 617.21 | 72 h | |
| Linoleic Acid | KLE (Endometrial) | 987.56 | 72 h |
Skin Barrier Function
Topical application of this compound, through the action of its constituent fatty acids, can contribute to maintaining and improving skin barrier function. Both ALA and LA are essential fatty acids that play a role in the structural integrity of the epidermis.
Mechanism of Action
Linoleic acid is a crucial component of ceramides, which are key lipids in the stratum corneum responsible for maintaining the skin's barrier function. A deficiency in LA can lead to a compromised skin barrier and increased transepidermal water loss (TEWL). Topical application of LA can help restore the barrier.
Ethyl linolenate, a derivative of linolenic acid, acts as an emollient, creating a protective layer that reduces water loss and helps to moisturize the skin.
Experimental Workflow for Assessing Skin Barrier Function
Figure 4: Workflow for assessing skin barrier function.
Experimental Protocols
Anticancer Activity: MTT Cell Proliferation Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MG63, HT-29) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or its constituent fatty acids, ALA and LA) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Anti-inflammatory Activity: Measurement of Cytokines
This protocol outlines the measurement of inflammatory cytokines in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation: Seed immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Stimulate the cells with an inflammatory agent like LPS in the presence or absence of various concentrations of this compound (or ALA/LA).
-
Supernatant Collection: After a 24-hour incubation, harvest the cell culture supernatant.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Wash the plate and block with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme.
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Skin Barrier Function Assessment
The assessment of skin barrier function in vivo typically involves non-invasive biophysical measurements.
-
Transepidermal Water Loss (TEWL):
-
Use a TEWL measurement device (e.g., Tewameter) to quantify the amount of water vapor lost through the skin.
-
Measurements are taken at a baseline and at various time points after the topical application of the test substance.
-
A decrease in TEWL indicates an improvement in barrier function.
-
-
Skin Hydration:
-
Utilize a Corneometer to measure the hydration level of the stratum corneum.
-
An increase in skin hydration suggests an enhanced barrier function and moisture retention.
-
-
Experimental Design:
-
Recruit subjects with healthy or dry skin.
-
Define a test area on the skin (e.g., forearm).
-
Apply a controlled amount of the product containing this compound to the test area daily for a specified period (e.g., two weeks).
-
Use an untreated adjacent area as a control.
-
Perform TEWL and skin hydration measurements at baseline and at the end of the study period.
-
Conclusion
This compound holds considerable promise as a bioactive compound, primarily through the actions of its hydrolysis products, α-linolenic acid and linoleic acid. These fatty acids have well-documented anti-inflammatory and anticancer properties, and they play a vital role in maintaining skin health. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating any unique biological activities of the intact wax ester and on optimizing its delivery for various therapeutic applications.
References
- 1. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. Specificity of digestive lipases in hydrolysis of wax esters and triglycerides studied in anchovy and other selected fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Linolenyl Linolenate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Doc ID: LNLN_20251202_v1
Disclaimer: This document provides a technical overview of Linolenyl Linolenate based on available data. It is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. Much of the biological context is inferred from the known properties of its constituent parts, α-linolenic acid and α-linolenol, and the general class of wax esters, due to limited direct research on the compound itself.
Executive Summary
This compound (PubChem CID: 56935954) is a wax ester composed of α-linolenic acid and α-linolenyl alcohol. As a member of the lipid class of molecules, its properties are dictated by its long, unsaturated hydrocarbon chains. While specific biological functions of this compound are not well-documented, the well-established roles of its precursor, α-linolenic acid, as an essential omega-3 fatty acid, suggest potential involvement in inflammatory pathways, metabolic signaling, and cellular structure. This guide summarizes the known physicochemical properties of this compound, presents a putative protocol for its enzymatic synthesis, and outlines the metabolic pathways of its constituent fatty acid.
Physicochemical Properties of this compound
The following table summarizes the computed physicochemical properties of this compound as available in the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C36H60O2 | PubChem |
| IUPAC Name | [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | PubChem |
| Molecular Weight | 524.9 g/mol | PubChem |
| Monoisotopic Mass | 524.45933115 Da | PubChem |
| XLogP3-AA | 12.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 33 | PubChem |
| Exact Mass | 524.45933115 Da | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Heavy Atom Count | 38 | PubChem |
| Complexity | 663 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 6 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Synonyms: 9Z,12Z,15Z-octadecatrienyl 9Z,12Z,15Z-octadecatrienoate, WE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)), CHEBI:165660, LMFA07010141.[1]
Potential Biological Activities (Inferred)
Direct experimental evidence for the biological activity of this compound is scarce. However, upon hydrolysis, it would release α-linolenic acid, an essential omega-3 fatty acid with a wide range of documented biological effects. The potential activities of this compound are therefore likely linked to the metabolic fate of α-linolenic acid.
| Biological Activity of α-Linolenic Acid | Description | References |
| Anti-inflammatory | α-Linolenic acid is the precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known to produce anti-inflammatory eicosanoids. | [2] |
| Cardioprotective | Diets rich in α-linolenic acid have been associated with a reduced risk of cardiovascular disease. | [2] |
| Neuroprotective | As a precursor to DHA, which is a major structural component of the brain, α-linolenic acid is crucial for neuronal health and development. | |
| Antimicrobial | α-Linolenic acid has demonstrated antibacterial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. | [3] |
Experimental Protocols
Hypothetical Protocol for the Enzymatic Synthesis of this compound
This protocol is a hypothetical adaptation based on established methods for the lipase-catalyzed synthesis of other wax esters.[2][4]
Objective: To synthesize this compound via lipase-catalyzed esterification of α-linolenic acid and α-linolenyl alcohol.
Materials:
-
α-Linolenic acid (substrate)
-
α-Linolenyl alcohol (substrate)
-
Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)
-
Solvent (e.g., n-hexane, isooctane, or a solvent-free system)
-
Molecular sieves (for water removal)
-
Shaking incubator
-
Gas chromatography-mass spectrometry (GC-MS) equipment for analysis
Procedure:
-
Reactant Preparation: In a sealed reaction vessel, dissolve equimolar amounts of α-linolenic acid and α-linolenyl alcohol in the chosen solvent. For a solvent-free system, gently melt the substrates if they are solid at room temperature.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction equilibrium towards product formation.
-
Incubation: Place the reaction vessel in a shaking incubator at a controlled temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Filter out the enzyme and analyze the sample by thin-layer chromatography (TLC) or GC-MS to monitor the conversion of substrates to this compound.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent from the product mixture under reduced pressure. The resulting crude this compound can be further purified using column chromatography on silica (B1680970) gel if required.
Analysis:
-
The final product should be analyzed by GC-MS to confirm its identity and purity. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight and fragmentation patterns characteristic of the linolenate acyl group and the linolenyl alkyl group.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) of Wax Esters
This is a general protocol for the analysis of wax esters, which would be applicable to this compound.[1][5][6][7]
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-1HT, DB-5HT)
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent such as hexane (B92381) or isooctane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is maintained at a high temperature (e.g., 340°C).
-
Chromatographic Separation: The wax esters are separated on the capillary column based on their boiling points and polarity. A typical temperature program would start at a lower temperature (e.g., 150°C), ramp up to a high final temperature (e.g., 380°C), and hold for a period to ensure elution of all high-molecular-weight compounds.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio.
-
Data Analysis: The identity of this compound is confirmed by its retention time and the fragmentation pattern in its mass spectrum. Quantification can be achieved by comparing the peak area to that of a known concentration of an internal or external standard.
Signaling and Metabolic Pathways
As no specific signaling pathways for this compound have been elucidated, the following diagrams illustrate the general synthesis and metabolism of wax esters and the metabolic fate of α-linolenic acid.
General Synthesis and Hydrolysis of Wax Esters
Caption: General enzymatic synthesis and hydrolysis of wax esters.
Metabolic Pathway of α-Linolenic Acid
Caption: Metabolic conversion of α-linolenic acid to EPA and DHA.[8][9][10][11][12][13][14][15][16][17]
Conclusion
This compound is a specific wax ester for which direct biological data is currently limited. Its physicochemical properties are well-defined by computational models. The biological significance of this molecule is likely tied to its hydrolysis products, α-linolenic acid and α-linolenyl alcohol. Further research is warranted to elucidate the specific roles, if any, of the intact ester in biological systems. The provided hypothetical synthesis protocol and analytical methods offer a framework for future experimental investigation into this and other related lipid molecules. For drug development professionals, the potential of using such wax esters as stable precursors for the targeted delivery of omega-3 fatty acids could be an area of interest.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMPDB [smpdb.ca]
- 15. researchgate.net [researchgate.net]
- 16. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 17. KEGG PATHWAY Database [genome.jp]
Methodological & Application
Application Notes & Protocols: Analysis of Linolenyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linolenate is a wax ester, a type of lipid formed from the esterification of linolenyl alcohol and α-linolenic acid.[1] Both the fatty acid and fatty alcohol components are polyunsaturated, containing three double bonds, making this compound a highly unsaturated molecule.[1] As a wax ester, it falls into a class of compounds that serve various biological functions, including energy storage and providing buoyancy in marine organisms, and acting as key components of surface lipids in terrestrial arthropods.[2][3]
The analysis of specific wax esters like this compound is crucial for understanding lipid metabolism, identifying biomarkers, and for quality control in various industries. The high degree of unsaturation presents unique challenges and opportunities for its characterization and quantification.
This document provides detailed protocols for the extraction, identification, and quantification of this compound using modern analytical techniques.
Analytical Methodologies
The analysis of this compound can be approached in two primary ways:
-
Direct Analysis of the Intact Wax Ester: This approach, typically using liquid chromatography-mass spectrometry (LC-MS), provides information on the molecular species as a whole.
-
Indirect Analysis via Hydrolysis: This involves breaking the ester bond to analyze the constituent fatty acid (α-linolenic acid) and fatty alcohol (linolenyl alcohol) separately, often by gas chromatography (GC).
The choice of method depends on the analytical goal, whether it is to confirm the identity of the intact molecule or to quantify its components.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of fatty acids and fatty alcohols due to its high resolution. For wax esters, prior hydrolysis and derivatization are required to convert the non-volatile components into volatile derivatives suitable for GC analysis.
2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification
GC-MS is the gold standard for identifying the fatty acid and fatty alcohol components after hydrolysis. The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for each molecule.
Experimental Protocol: Hydrolysis, Derivatization, and GC-MS Analysis
Objective: To identify and quantify the α-linolenic acid and linolenyl alcohol components of this compound.
A. Sample Preparation: Alkaline Hydrolysis (Saponification)
-
Weigh approximately 10-20 mg of the lipid extract or standard containing this compound into a screw-cap test tube with a PTFE-lined cap.
-
Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.[4]
-
Flush the tube with nitrogen, cap tightly, and heat at 50°C for 10 minutes with occasional vortexing. This step cleaves the ester bond, yielding methyl linolenate (a Fatty Acid Methyl Ester, FAME) and free linolenyl alcohol.
-
Cool the tube to room temperature. Add 0.1 mL of glacial acetic acid to neutralize the catalyst, followed by 5 mL of water.
-
Extract the methyl ester and fatty alcohol by adding 5 mL of hexane (B92381), vortexing for 1 minute, and centrifuging to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette. Repeat the extraction with another 5 mL of hexane and combine the extracts.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen. The residue contains methyl linolenate and linolenyl alcohol. For analysis of the alcohol, a further derivatization step to a silyl (B83357) ether (e.g., using BSTFA) may be performed to improve volatility and peak shape, though it is often not strictly necessary.
B. Instrumentation: GC-MS
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a more polar cyanopropyl polysiloxane column (100 m) for better isomer separation.
-
Injector: Split/splitless, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 120°C, hold for 1 min.
-
Ramp 1: 10°C/min to 175°C, hold for 10 min.
-
Ramp 2: 5°C/min to 210°C, hold for 5 min.
-
Ramp 3: 5°C/min to 230°C, hold for 20 min.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
C. Data Analysis
-
Identify the methyl linolenate peak by comparing its retention time and mass spectrum with a known standard.
-
The mass spectrum of methyl linolenate will show a characteristic molecular ion peak at m/z 292 and a base peak at m/z 79. Other significant fragments include M-31 (loss of methoxy (B1213986) group) and M-74.
-
Identify the linolenyl alcohol peak based on its retention time and mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for analyzing the intact wax ester without the need for hydrolysis, preserving the original molecular structure. Coupling HPLC with mass spectrometry provides both separation and high-specificity detection.
2.2.1. HPLC-APCI-MS for Intact Wax Ester Analysis
Reversed-phase HPLC separates molecules based on their hydrophobicity. Atmospheric Pressure Chemical Ionization (APCI) is an effective ionization technique for non-polar lipids like wax esters. This method allows for the direct analysis of this compound in complex mixtures.
Experimental Protocol: Direct Analysis by RP-HPLC-APCI-MS
Objective: To identify and quantify intact this compound.
A. Sample Preparation
-
Dissolve the lipid extract in a suitable organic solvent (e.g., isopropanol (B130326) or dichloromethane/methanol).
-
For complex samples like tissue extracts, a solid-phase extraction (SPE) cleanup step using a silica (B1680970) cartridge may be necessary to isolate the wax ester fraction. Elute alkanes with hexane, followed by elution of wax esters with a hexane:chloroform (B151607) (98:2 v/v) mixture.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
B. Instrumentation: HPLC-MS
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ethyl Acetate.
-
Gradient:
-
0-5 min: 90% A / 10% B.
-
5-25 min: Linear gradient to 50% A / 50% B.
-
25-30 min: Hold at 50% A / 50% B.
-
30-35 min: Return to 90% A / 10% B and equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
MS System: Q-TOF or Ion Trap mass spectrometer.
-
Ionization Mode: APCI, Positive ion mode.
-
Nebulizer Gas (N2): 60 psi.
-
Vaporizer Temperature: 400°C.
-
Corona Current: 4 µA.
-
Scan Range: m/z 100-1000.
C. Data Analysis
-
Identify this compound based on its retention time and the mass of its protonated molecule [M+H]⁺.
-
The expected m/z for the [M+H]⁺ ion of this compound (C₃₆H₆₀O₂) is approximately 525.47.
-
For quantification, use an appropriate internal standard (e.g., a wax ester with a different chain length not present in the sample) and generate a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that provides detailed structural information about the entire molecule. It is invaluable for confirming the identity and purity of isolated this compound.
Experimental Protocol: ¹H and ¹³C NMR Structural Confirmation
Objective: To confirm the chemical structure of purified this compound.
A. Sample Preparation
-
Purify this compound using preparative HPLC or column chromatography.
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
B. Instrumentation: NMR Spectrometer
-
Instrument: Bruker Avance III 600 MHz or equivalent.
-
Nuclei: ¹H, ¹³C, and 2D-COSY.
-
Temperature: 25°C.
C. Data Analysis (Expected Chemical Shifts)
-
¹H NMR:
-
Olefinic Protons (-CH=CH-): ~5.3-5.4 ppm (complex multiplet, 12H).
-
Ester-adjacent Methylene (-O-CH₂-): ~4.1 ppm (triplet, 2H).
-
Bis-allylic Protons (=CH-CH₂-CH=): ~2.8 ppm (multiplet, 8H).
-
Allylic Protons (-CH₂-CH=): ~2.0-2.1 ppm (multiplet, 8H).
-
Acyl Chain α-Methylene (-CH₂-COO-): ~2.3 ppm (triplet, 2H).
-
Alkyl Methylene groups (-(CH₂)n-): ~1.2-1.4 ppm.
-
Terminal Methyls (-CH₃): ~0.97 ppm (triplet, 6H).
-
-
¹³C NMR:
-
Ester Carbonyl (-COO-): ~173 ppm.
-
Olefinic Carbons (-CH=CH-): ~127-132 ppm.
-
Ester-adjacent Methylene Carbon (-O-CH₂-): ~65 ppm.
-
Other Methylene and Methyl Carbons: Various signals between ~14-35 ppm.
-
Data Presentation: Summary Tables
Table 1: GC-MS Parameters and Expected Data for Methyl Linolenate.
| Parameter | Value | Reference |
|---|---|---|
| Column | HP-5ms or Cyanopropyl Polysiloxane | |
| Ionization Energy | 70 eV | |
| Expected Mol. Ion (M⁺) | m/z 292 | |
| Key Fragments | m/z 79 (Base Peak), 91, M-31, M-74 |
| Derivatization | Transesterification to FAME | |
Table 2: HPLC-MS Parameters for Intact this compound Analysis.
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 Reversed-Phase | |
| Mobile Phase | Acetonitrile / Ethyl Acetate Gradient | |
| Ionization Mode | APCI, Positive | |
| Expected Ion | [M+H]⁺ |
| Expected m/z | ~525.47 | |
Table 3: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃.
| Functional Group | Chemical Shift (ppm) | Multiplicity | Protons |
|---|---|---|---|
| Olefinic | ~5.3-5.4 | m | 12H |
| Ester Methylene (-O-CH₂-) | ~4.1 | t | 2H |
| Bis-allylic | ~2.8 | m | 8H |
| Allylic | ~2.0-2.1 | m | 8H |
| Acyl α-Methylene | ~2.3 | t | 2H |
| Terminal Methyl | ~0.97 | t | 6H |
Visualizations
References
Application Notes and Protocols for the Mass Spectrometry of Linolenyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linolenate is a wax ester composed of α-linolenic acid (an 18-carbon chain with three double bonds, C18:3) serving as both the fatty acid and fatty alcohol constituent. As a member of the wax ester class, it plays a role in energy storage and can be found in various natural sources. Its high degree of unsaturation makes its analysis by mass spectrometry critical for understanding its structure, metabolism, and potential applications in various fields, including nutrition and drug delivery. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with expected fragmentation patterns and quantitative data.
I. Quantitative Data Presentation
The mass spectrometric analysis of this compound yields characteristic fragmentation patterns that are dependent on the ionization technique employed. Below are summarized tables of expected quantitative data for both Electron Ionization (EI) typically used in GC-MS, and Electrospray Ionization (ESI) commonly used in LC-MS.
Table 1: Predicted Electron Ionization (EI) Mass Spectrum of this compound
The EI mass spectrum of a wax ester like this compound is characterized by fragmentation of the ester bond and subsequent cleavages along the unsaturated fatty acid and fatty alcohol chains. The molecular ion (M+) is often of low abundance or absent.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |
| 524.5 | [M]+ (Molecular Ion) | < 1 |
| 277.2 | [C18H29O]+ (Acylium ion from linolenic acid) | 20-30 |
| 276.2 | [C18H28O]+. (Fragment from acylium ion) | 10-20 |
| 261.2 | [C18H29]+ (Loss of CO from acylium ion) | 5-15 |
| 247.2 | [C18H27]+ (Fragment from the linolenyl alcohol moiety) | 10-20 |
| 91.1 | [C7H7]+ (Tropylium ion) | 30-50 |
| 79.1 | [C6H7]+ | 100 (Base Peak) |
| 67.1 | [C5H7]+ | 80-90 |
| 55.1 | [C4H7]+ | 70-80 |
| 41.1 | [C3H5]+ | 60-70 |
Note: The relative abundances are estimates based on the general fragmentation patterns of unsaturated wax esters and may vary depending on the specific instrument conditions.
Table 2: Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation of this compound ([M+NH4]+ Adduct)
In ESI, wax esters are often detected as their ammonium (B1175870) adducts ([M+NH4]+). Collision-induced dissociation (CID) of this precursor ion typically results in the characteristic loss of the fatty alcohol and the formation of a protonated fatty acid.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Collision Energy (eV) |
| 542.5 | 279.2 | [Linolenic Acid + H]+ | 15-25 |
| 542.5 | 262.2 | [Linolenic Acid + H - H2O]+ | 15-25 |
II. Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of intact wax esters like this compound. High-temperature GC is necessary due to the low volatility of wax esters.
1. Sample Preparation:
-
Extraction: For biological samples, perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v). For oil samples, a direct dilution may be sufficient.
-
Purification (Optional): If the sample is complex, solid-phase extraction (SPE) with a silica-based sorbent can be used to isolate the wax ester fraction. Elute with a non-polar solvent like hexane (B92381) or diethyl ether.
-
Derivatization: No derivatization is required for the analysis of intact wax esters.
-
Final Sample Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for GC injection, such as hexane or toluene, to a final concentration of approximately 0.1-1.0 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Column: A high-temperature capillary column suitable for lipid analysis, such as a DB-1ht or equivalent (e.g., 15 m x 0.25 mm i.d., 0.10 µm film thickness).
-
Injector Temperature: 340°C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 15°C/min to 350°C.
-
Hold at 350°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 350°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the analysis of this compound, particularly in complex mixtures, and avoids the need for high temperatures, reducing the risk of thermal degradation.
1. Sample Preparation:
-
Extraction: Follow the same extraction procedure as for GC-MS.
-
Final Sample Preparation: After extraction and optional purification, evaporate the solvent and reconstitute the sample in the initial mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water) to a suitable concentration (e.g., 1-10 µg/mL).
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Column: A reverse-phase C18 column suitable for lipidomics, such as an Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Fragmentor Voltage: 175 V.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis: For structural confirmation, perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+NH4]+ ion of this compound (m/z 542.5).
III. Mandatory Visualization
Diagram of the General Wax Ester Biosynthesis Pathway
The biosynthesis of wax esters like this compound is a two-step enzymatic process. First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). Subsequently, a wax synthase (WS) catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester.
Caption: General enzymatic pathway for the biosynthesis of wax esters.
Experimental Workflow for GC-MS and LC-MS Analysis
The following diagram illustrates the logical flow of sample preparation and analysis for both GC-MS and LC-MS techniques.
Caption: Workflow for the analysis of this compound by GC-MS and LC-MS.
Application Notes and Protocols for NMR Spectroscopy of Linolenyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of complex molecules like linolenyl linolenate. As a wax ester composed of both α-linolenic acid and α-linolenyl alcohol, its characterization is crucial in fields ranging from biochemistry to drug delivery systems. These application notes provide a comprehensive guide to the analysis of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques. The protocols detailed herein offer a systematic approach to sample preparation, spectral acquisition, and data interpretation.
This compound is a wax ester with the chemical formula C₃₆H₆₀O₂.[1][2][3] It is formed from the esterification of α-linolenic acid and α-linolenyl alcohol. Both the fatty acid and fatty alcohol moieties are polyunsaturated, each containing three double bonds, which gives the molecule its characteristic chemical properties and distinct NMR spectral features.
Data Presentation: Predicted NMR Chemical Shifts
Due to the limited availability of specific experimental NMR data for this compound, the following tables summarize the predicted chemical shifts based on data from structurally similar compounds, such as methyl linolenate and other unsaturated fatty acid esters.[4][5] These tables provide a reference for interpreting the ¹H and ¹³C NMR spectra of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃) | ~ 0.97 | Triplet |
| Methylene Chain (-(CH₂)n-) | ~ 1.25 - 1.40 | Multiplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | ~ 1.60 - 1.70 | Multiplet |
| Allylic (-CH₂-CH=) | ~ 2.00 - 2.10 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 2.25 - 2.35 | Triplet |
| Bis-allylic (=CH-CH₂-CH=) | ~ 2.80 | Multiplet |
| Methylene adjacent to Ester Oxygen (-O-CH₂-) | ~ 4.05 - 4.15 | Triplet |
| Olefinic (-CH=CH-) | ~ 5.30 - 5.45 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (δ) ppm |
| Terminal Methyl (-CH₃) | ~ 14.3 |
| Methylene Chain (-(CH₂)n-) | ~ 22.0 - 30.0 |
| Bis-allylic (=CH-CH₂-CH=) | ~ 25.6 |
| Allylic (-CH₂-CH=) | ~ 27.2 |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 34.1 |
| Methylene adjacent to Ester Oxygen (-O-CH₂-) | ~ 64.5 |
| Olefinic (-CH=CH-) | ~ 127.0 - 132.0 |
| Carbonyl (-COO-) | ~ 173.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the NMR analysis of this compound.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Chloroform-d is a common choice for lipids and esters.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of protons for accurate integration, crucial for quantitative analysis.
-
Acquisition Time (AQ): At least 3 seconds.
-
Spectral Width (SW): 0 to 15 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1 to 2 seconds.
-
Spectral Width (SW): 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Protocol 4: 2D NMR Spectroscopy (COSY and HSQC)
Correlation Spectroscopy (COSY):
-
Purpose: To identify proton-proton spin-spin couplings and establish connectivity between adjacent protons.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Number of Scans (NS): 4 to 8 scans per increment.
-
Relaxation Delay (D1): 1.5 to 2 seconds.
-
Spectral Width (SW): 0 to 15 ppm in both dimensions.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Symmetrize the spectrum.
Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
Spectral Width (SW): 0 to 15 ppm (¹H dimension) and 0 to 180 ppm (¹³C dimension).
-
-
Data Processing: Process the 2D data with appropriate window functions and perform Fourier transformation.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
Application Notes and Protocols for the Extraction of Linolenyl Linolenate from Plant Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linolenate is a wax ester composed of α-linolenic acid and linolenol. As a derivative of α-linolenic acid, an essential omega-3 fatty acid, this compound is a molecule of interest for its potential therapeutic applications. Plant oils, particularly those rich in α-linolenic acid, are potential sources for the extraction of this wax ester. These application notes provide a comprehensive overview of the extraction, purification, and quantification of this compound from plant-derived sources.
While many plant oils are rich in the precursor α-linolenic acid, the natural abundance of this compound in common seed oils is not well-documented and is presumed to be significantly lower than that of triglycerides. The primary sources of wax esters in plants are typically the cuticular waxes that protect leaves and stems, rather than the seed oil itself.[1][2] However, the protocols outlined below are designed for the isolation and analysis of wax esters from a complex lipid matrix, such as a plant oil.
Data Presentation: α-Linolenic Acid Content in Various Plant Oils
The concentration of this compound in plant oils is not widely reported. However, the content of its precursor, α-linolenic acid, is a key indicator of a potentially suitable source. The following table summarizes the α-linolenic acid content in several commercially important plant oils.
| Plant Oil | α-Linolenic Acid Content (% of total fatty acids) | References |
| Flaxseed Oil | 51.9 - 55.2 | [3] |
| Walnut Oil | 14 | [4] |
| Canola Oil | 6 - 14 | [5] |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Plant Seeds
This protocol is a modified Bligh and Dyer method suitable for the extraction of total lipids, including wax esters, from plant seeds.
Materials:
-
Plant seeds (e.g., flaxseed, walnut)
-
Mortar and pestle
-
Methanol
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Grind 10 g of plant seeds to a fine powder using a mortar and pestle.
-
Transfer the powder to a homogenizer.
-
Add 30 mL of a chloroform:methanol (1:2, v/v) solution and homogenize for 2 minutes.
-
Transfer the homogenate to a centrifuge tube.
-
Add 10 mL of chloroform and vortex for 1 minute.
-
Add 10 mL of deionized water and vortex for 1 minute to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the total lipids, using a Pasteur pipette.
-
Transfer the chloroform layer to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C to obtain the total lipid extract.
-
Resuspend the lipid extract in a small volume of chloroform for further analysis.
Protocol 2: Separation of Wax Esters from Total Lipid Extract by Column Chromatography
This protocol describes the separation of the non-polar lipid fraction, including wax esters, from the more polar triglycerides.
Materials:
-
Total lipid extract from Protocol 1
-
Silica (B1680970) gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Diethyl ether
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Load the total lipid extract (dissolved in a minimal amount of hexane) onto the top of the silica gel bed.
-
Elute the column with a solvent of increasing polarity.
-
Begin elution with 100% hexane to elute the most non-polar lipids, including hydrocarbons.
-
Gradually increase the polarity by adding diethyl ether to the hexane. A mixture of hexane:diethyl ether (99:1, v/v) is typically used to elute wax esters.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) (see Protocol 3).
-
The triglyceride fraction will elute with a more polar solvent system (e.g., hexane:diethyl ether, 90:10, v/v).
-
Pool the fractions containing the wax esters and evaporate the solvent.
Protocol 3: Analysis of Wax Esters by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method to monitor the separation of lipid classes and to identify the fractions containing wax esters.
Materials:
-
Silica gel TLC plates
-
Lipid fractions from Protocol 2
-
Developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v)
-
Iodine vapor or other visualization agent
-
Wax ester standard (e.g., cetyl palmitate)
Procedure:
-
Spot the collected fractions and a wax ester standard onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the developing solvent.
-
Allow the solvent front to travel to near the top of the plate.
-
Remove the plate and allow the solvent to evaporate.
-
Visualize the separated lipids by placing the plate in a chamber with iodine vapor. Lipids will appear as yellow-brown spots.
-
Wax esters are less polar than triglycerides and will have a higher Rf value (migrate further up the plate).
-
Compare the Rf values of the spots in the collected fractions to that of the wax ester standard to identify the fractions containing the desired compounds.
Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
After purification, GC-MS can be used for the identification and quantification of this compound.
Materials:
-
Purified wax ester fraction
-
GC-MS system with a suitable capillary column (e.g., WAX column)
-
Internal standard (e.g., a wax ester not present in the sample)
-
Solvent for sample dissolution (e.g., hexane)
Procedure:
-
Dissolve the purified wax ester fraction in hexane to a known concentration.
-
Add a known amount of the internal standard.
-
Inject the sample into the GC-MS system.
-
The GC will separate the different wax esters based on their volatility and polarity.
-
The MS will provide mass spectra of the eluting compounds, allowing for their identification based on fragmentation patterns. The molecular ion of this compound would be expected.
-
Quantification can be achieved by comparing the peak area of this compound to that of the internal standard.
Visualization of Pathways
Biosynthesis of this compound in Plants
The biosynthesis of wax esters in plants occurs in the endoplasmic reticulum and involves two key enzymes: fatty acyl-CoA reductase (FAR) and wax synthase (WS). FAR reduces a fatty acyl-CoA (in this case, linolenoyl-CoA) to a fatty alcohol (linolenol). WS then catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the wax ester, this compound.
Caption: Biosynthesis of this compound in Plants.
Proposed Metabolic Pathway of this compound in Mammals
Specific signaling pathways for this compound have not been elucidated. However, the general metabolic pathway for wax esters in mammals involves hydrolysis by lipases and carboxylesterases into their constituent fatty acid and fatty alcohol. The released α-linolenic acid can then enter the well-established pathways for omega-3 fatty acid metabolism, including conversion to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), or undergo β-oxidation for energy production. The fatty alcohol is likely oxidized to the corresponding fatty acid.
References
- 1. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linseed oil - Wikipedia [en.wikipedia.org]
- 4. Walnut oil - Wikipedia [en.wikipedia.org]
- 5. Canola Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linolenyl Linolenate as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linolenate (C36H60O2, CAS No. 125369-04-2) is a wax ester composed of linolenic acid and linolenyl alcohol.[1][2] As a high-purity substance, it serves as an excellent analytical standard for the qualitative and quantitative analysis of wax esters in various matrices, including biological samples, natural products, and industrial formulations. Wax esters are key components in human meibum, plant cuticles, and marine organisms, playing crucial roles in lubrication, water resistance, and energy storage.[2][3] The accurate determination of specific wax esters like this compound is vital for understanding their physiological functions and for the quality control of commercial products.
These application notes provide detailed protocols for the use of this compound as a standard in common analytical techniques, as well as a method for its enzymatic hydrolysis to yield its constituent fatty acid and fatty alcohol.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C36H60O2 | [1] |
| Molecular Weight | 524.86 g/mol | |
| CAS Number | 125369-04-2 | |
| Physical State | Likely liquid at room temperature (as an unsaturated wax ester) | |
| Solubility | Soluble in organic solvents such as hexane, chloroform, and methylene (B1212753) chloride. |
Application 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of wax esters like this compound, high-temperature GC-MS is employed.
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in n-hexane.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For quantitative analysis, add a suitable internal standard (e.g., a stable isotope-labeled wax ester or a wax ester with a different chain length not present in the sample, such as behenyl behenate) to each calibration standard and sample at a fixed concentration.
2. Sample Preparation:
-
For liquid samples (e.g., oils), dilute with n-hexane to bring the expected wax ester concentration within the calibration range.
-
For solid or semi-solid samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction). The extracted lipid fraction can then be dissolved in n-hexane.
-
For complex matrices, a solid-phase extraction (SPE) on a silica (B1680970) gel cartridge may be necessary to isolate the wax ester fraction. Elute the wax esters with a non-polar solvent like n-hexane or a mixture of n-hexane and diethyl ether.
3. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Injector | Splitless mode at 325°C |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes. Ramp to 200°C at 40°C/min. Ramp to 320°C at 3°C/min, hold for 10 minutes. |
| MS Transfer Line | 310°C |
| Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-850 |
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
The mass spectrum of this compound will show a molecular ion and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Workflow for GC-MS Analysis
Caption: Workflow for quantitative analysis of this compound using GC-MS.
Application 2: Quantitative Analysis of this compound by HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a suitable alternative for the analysis of non-volatile or thermally labile compounds like wax esters.
Experimental Protocol
1. Standard and Sample Preparation:
-
Follow the same procedures for standard and sample preparation as described for GC-MS analysis, using a suitable organic solvent compatible with the HPLC mobile phase (e.g., methylene chloride:acetonitrile).
2. HPLC-ELSD Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 80:20 water:2-propanol with 25 µM ammonium (B1175870) formate |
| Mobile Phase B | 80:10:10 butanol:water:2-propanol with 25 µM ammonium formate |
| Gradient | Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| ELSD | Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM |
3. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Note that the ELSD response is often non-linear, so a logarithmic or polynomial fit may be required for the calibration curve.
-
Quantify the amount of this compound in the samples using the calibration curve.
Application 3: Enzymatic Hydrolysis of this compound
Enzymatic hydrolysis can be used to break down this compound into its constituent linolenic acid and linolenyl alcohol for further analysis.
Experimental Protocol
1. Reagents and Materials:
-
This compound standard
-
Lipase (B570770) from Candida rugosa or other suitable lipase
-
Citrate (B86180) buffer (0.05 M, pH 4.8)
-
Hexane or other organic solvent for extraction
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Sulfuric acid (H2SO4) solution (2 M)
2. Hydrolysis Procedure:
-
Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to a reaction vessel.
-
Add citrate buffer to the reaction vessel.
-
Add the lipase to the reaction mixture (e.g., at a concentration of 25 FPU/g of substrate).
-
Incubate the reaction at a suitable temperature (e.g., 50°C) with constant stirring for a specified time (e.g., 24 hours). The pH should be monitored and adjusted to between 4.5 and 5.5 using NaOH or H2SO4 as needed.
-
Stop the reaction by heating the mixture (e.g., in a boiling water bath for 5 minutes) to denature the enzyme.
-
Cool the reaction mixture and extract the products (linolenic acid and linolenyl alcohol) with an organic solvent like hexane.
-
The extracted products can then be analyzed by GC-MS or other suitable techniques.
Logical Flow of Enzymatic Hydrolysis and Analysis
Caption: Workflow for enzymatic hydrolysis of this compound and subsequent analysis of products.
Concluding Remarks
This compound is a valuable standard for the accurate identification and quantification of wax esters. The protocols provided herein offer robust methods for its use in GC-MS and HPLC-ELSD analysis, as well as a procedure for its enzymatic hydrolysis. These methods can be adapted to various research, clinical, and industrial applications, contributing to a better understanding of the roles of wax esters in biological systems and ensuring the quality of commercial products.
References
- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linolenyl Linolenate in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linolenyl linolenate (C36:6) is a wax ester composed of linolenic acid esterified to a linolenyl alcohol. As a member of the wax ester lipid class, it plays a role in forming protective hydrophobic barriers on the skin and other surfaces. In mammals, wax esters are significant components of sebum and meibomian gland secretions, contributing to skin lubrication and tear film stability. The analysis of specific wax esters like this compound in lipidomics studies is crucial for understanding their role in health and disease, particularly in dermatology and ophthalmology. The polyunsaturated nature of its constituent fatty acid and alcohol suggests potential involvement in inflammatory and signaling pathways upon hydrolysis.
This document provides detailed application notes and protocols for the quantification and analysis of this compound in biological samples using mass spectrometry-based lipidomics approaches.
Quantitative Data Summary
Quantitative analysis of specific wax esters like this compound is not widely reported across various biological matrices. However, data from studies on human sebum and meibum provide insights into the typical abundance of total wax esters and some specific species. The following tables summarize representative quantitative data for wax esters in human samples. While specific concentrations for this compound are not detailed in these studies, the data provides a relevant context for the expected abundance of long-chain polyunsaturated wax esters.
Table 1: Abundance of Total Wax Esters in Human Sebum and Meibum
| Sample Type | Analyte | Concentration/Abundance | Reference |
| Human Meibum | Total Wax Esters | 41 ± 8% (wt/wt) of total meibum | [1][2] |
| Follicular Casts | Total Wax Esters | 25.3 ± 6.0% of total lipid | [3] |
| Sebum | Total Wax Esters | 20 - 30% of total lipid | [4] |
Table 2: Composition of Wax Esters in Human Meibum
| Wax Ester Type | Relative Abundance | Description | Reference |
| Unsaturated Wax Esters | ~82% of total wax esters | Predominantly based on oleic acid (~90%) | [1] |
| Saturated Wax Esters | ~18% of total wax esters | Primarily based on C16-C18 fatty acids | |
| Polyunsaturated Wax Esters | <3% of their mono-unsaturated counterparts |
Experimental Protocols
The analysis of this compound can be approached in two ways: analysis of the intact molecule by LC-MS/MS or analysis of its constituent fatty acid and fatty alcohol by GC-MS after hydrolysis and derivatization.
Protocol 1: Quantification of Intact this compound by LC-MS/MS
This method is suitable for the direct analysis of the intact wax ester.
1. Sample Preparation and Lipid Extraction (Folch Method)
-
Homogenize 20 mg of tissue or 200 µL of plasma in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final volume of 20 times the sample volume.
-
Agitate the mixture on a rotary shaker for 20 minutes at room temperature.
-
Centrifuge the homogenate to separate the liquid phase.
-
Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.
-
After phase separation, collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., 1:1 v/v chloroform/methanol).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 HPLC or equivalent.
-
Mass Spectrometer: SCIEX TripleTOF or Thermo Scientific Q Exactive series.
-
Column: A C18 reversed-phase column suitable for lipidomics.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from mobile phase A to B to elute the nonpolar wax esters.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Use precursor ion scanning or multiple reaction monitoring (MRM) to detect the specific [M+NH4]+ adduct of this compound and its characteristic fragment ions.
Protocol 2: Quantification of this compound Constituents by GC-MS
This method involves the hydrolysis of the wax ester and derivatization of the resulting fatty acid and fatty alcohol for GC-MS analysis.
1. Lipid Extraction
-
Follow the lipid extraction protocol as described in Protocol 1 (Section 1).
2. Hydrolysis and Derivatization
-
To the dried lipid extract, add a solution of 0.5 M KOH in methanol and heat at 80°C for 1 hour to hydrolyze the ester bond.
-
After cooling, add water and extract the fatty alcohol with hexane.
-
Acidify the remaining aqueous layer with HCl and extract the fatty acid with hexane.
-
Fatty Acid Derivatization (Methylation): To the dried fatty acid extract, add 14% boron trifluoride in methanol and heat at 60°C for 5 minutes to form fatty acid methyl esters (FAMEs).
-
Fatty Alcohol Derivatization (Silylation): To the dried fatty alcohol extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: A high-temperature capillary column such as a DB-1 HT (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-850.
Mandatory Visualization
Signaling Pathways
This compound itself is not directly implicated in major signaling pathways. However, upon enzymatic hydrolysis by esterases, it releases linolenic acid, a well-known bioactive fatty acid. The biological effects of this compound are therefore likely mediated through the downstream signaling of linolenic acid.
Caption: Hydrolysis of this compound and Subsequent Signaling of Linolenic Acid.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: General workflow for the lipidomics analysis of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Evaluation and quantitation of intact wax esters of human meibum by gas-liquid chromatography-ion trap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Characterization of wax esters, triglycerides, and free fatty acids of follicular casts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Linolenyl Linolenate: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Linolenyl linolenate is a wax ester composed of linolenic acid and linolenyl alcohol. While direct therapeutic applications of this specific ester are not extensively documented, its potential bioactivity is likely derived from its hydrolysis into its constituent components: α-linolenic acid (ALA) and linolenyl alcohol. ALA, an essential omega-3 fatty acid, has been the subject of numerous studies and has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects[1][2]. Linolenyl alcohol has also been reported to possess antioxidant properties[3].
These application notes provide an overview of the potential therapeutic applications of this compound, based on the documented activities of its hydrolysis products. The provided protocols are based on established methodologies used to evaluate the bioactivities of these components and can be adapted for the study of this compound.
Potential Therapeutic Applications
Anti-Inflammatory Applications
α-Linolenic acid has been shown to exert significant anti-inflammatory effects. It can competitively inhibit the metabolism of arachidonic acid (an omega-6 fatty acid) into pro-inflammatory eicosanoids. Furthermore, ALA can suppress the expression of key inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of ALA are mediated, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like iNOS and COX-2[4].
Neuroprotective Applications
ALA has demonstrated neuroprotective properties in various in vitro and in vivo models of neurological damage. It is believed to protect neurons from ischemic injury and oxidative stress.
Mechanism of Action: The neuroprotective effects of ALA are attributed to its ability to modulate multiple pathways. It can activate the Nrf2/HO-1 antioxidant response pathway, which helps to mitigate oxidative stress in neuronal cells[5]. Additionally, ALA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.
Cardiovascular Protection
Dietary intake of ALA has been associated with a reduced risk of cardiovascular diseases. Its beneficial effects are multifaceted, impacting lipid profiles, vascular inflammation, and endothelial function.
Mechanism of Action: ALA contributes to cardiovascular health by reducing levels of inflammatory markers such as C-reactive protein (CRP) and vascular cell adhesion molecule-1 (VCAM-1)[6]. It may also have anti-arrhythmic and anti-thrombotic properties.
Antioxidant Applications
Both α-linolenic acid and linolenyl alcohol have been reported to possess antioxidant activity. They can scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of chronic diseases.
Mechanism of Action: The antioxidant activity is attributed to the ability to donate hydrogen atoms from their unsaturated bonds, thereby neutralizing free radicals. ALA can also upregulate endogenous antioxidant defense systems through the Nrf2 pathway[5].
Data Presentation
Table 1: In Vivo Anti-Inflammatory and Neuroprotective Effects of α-Linolenic Acid
| Model | Compound | Dose | Effect | Quantitative Data | Reference |
| Acetic Acid-Induced Vascular Permeability (mice) | α-Linolenic Acid | 5 mg/kg | Inhibition of vascular permeability | 34.2% inhibition | [7] |
| Acetic Acid-Induced Vascular Permeability (mice) | α-Linolenic Acid | 10 mg/kg | Inhibition of vascular permeability | 37.7% inhibition | [7] |
| LPS-Induced Parkinson's Disease Model (mice) | α-Linolenic Acid | Co-treatment | Preservation of dopaminergic neurons | Prevented a 68% reduction in TH+ neurons | [1] |
| Focal Brain Ischemia (mice) | α-Linolenic Acid | 500 nmol/kg | Reduction in stroke volume | 86% reduction | [7] |
Table 2: In Vitro Effects of α-Linolenic Acid on Inflammatory Markers
| Cell Line | Compound | Stimulus | Effect | Quantitative Data | Reference |
| RAW 264.7 Macrophages | α-Linolenic Acid | LPS | Inhibition of NO production | Strong inhibitory effect | [4] |
| RAW 264.7 Macrophages | α-Linolenic Acid | LPS | Inhibition of iNOS, COX-2, TNF-α gene expression | Marked inhibition | [4] |
| C6 Glial Cells | α-Linolenic Acid | Amyloid-beta | Attenuation of NO and pro-inflammatory cytokine production | Marked attenuation | [8] |
Table 3: Binding Affinities of α-Linolenic Acid to Inflammatory Mediators (In Silico)
| Target Protein | Compound | Binding Affinity (kcal/mol) | Reference |
| NF-κB | α-Linolenic Acid | -5.1 | [1] |
| TNF-α | α-Linolenic Acid | -5.7 | [1] |
| IL-1β | α-Linolenic Acid | -3.9 | [1] |
Note: Specific IC50 values for the antioxidant activity of pure α-linolenic acid and linolenyl alcohol were not consistently available in the reviewed literature. The antioxidant capacity is often evaluated in the context of complex mixtures like plant extracts.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO)
-
LPS (from E. coli)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR (for iNOS and COX-2 gene expression)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Quantify the relative mRNA expression levels of iNOS and COX-2 using qRT-PCR with specific primers. Normalize the expression to a housekeeping gene (e.g., GAPDH).
Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)
Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH solution (in methanol (B129727) or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol or ethanol. Also, prepare a series of dilutions of the positive control.
-
Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Reaction Initiation: Add an equal volume of the sample dilutions or positive control to the wells containing the DPPH solution. For the blank, add the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathway of α-Linolenic Acid.
Caption: Antioxidant response pathway activated by α-Linolenic Acid.
Caption: General experimental workflow for evaluating therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Linolenyl Linolenate in Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of linolenyl linolenate in various delivery systems, including nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs). The protocols detailed below are based on established methodologies for encapsulating lipophilic compounds and polyunsaturated fatty acid esters. While specific data for this compound is limited, the information presented is derived from studies on its constituent fatty acid, alpha-linolenic acid (ALA), and its esters, providing a strong predictive framework for formulation development.
Introduction to this compound Delivery Systems
This compound is an ester composed of two molecules of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The delivery of such lipophilic and potentially unstable compounds can be significantly improved through encapsulation in advanced delivery systems. Nanoemulsions, liposomes, and solid lipid nanoparticles offer distinct advantages for enhancing the stability, bioavailability, and controlled release of this compound.
-
Nanoemulsions are kinetically stable colloidal dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm. They are suitable for improving the solubility and absorption of lipophilic drugs.[1]
-
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic compounds and are highly biocompatible.
-
Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core matrix. They offer advantages such as controlled release, protection of the encapsulated compound from degradation, and the possibility of large-scale production.[2]
Quantitative Data Summary
The following tables summarize key formulation parameters for delivery systems containing alpha-linolenic acid (ALA) or its esters, which can be used as a reference for the formulation of this compound.
Table 1: Nanoemulsion Formulation Parameters for ALA and its Esters
| Formulation Code | Active Compound | Oil Phase | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| ALA-NE-01 | Alpha-linolenic acid | Alpha-linolenic acid | Tween 80 | < 200 | < 0.2 | -25.50 to -35.12 | [1][3] |
| Cur-NE-02 | Curcumin | Medium Chain Triglyceride | Polyglycerol fatty acid esters | 19.6 - 76.2 | < 0.15 | Not Reported | [4] |
| VitD3-NE-03 | Vitamin D3 | Canola Oil | Tween 80, Span 80 | 93.92 - 185.5 | < 1.0 | -7.29 to -13.56 | [5] |
Table 2: Liposome (B1194612) Formulation Parameters for ALA and its Esters
| Formulation Code | Active Compound | Lipid Composition | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| ALA-Lipo-01 | Alpha-linolenic acid | POPC, Cholesterol, Sphingomyelin | Not Reported | ~130 | Not Reported | Not Reported | [6] |
| PSAE-A-Lipo-02 | Phytosterol α-linolenic acid ester & Astaxanthin | Soybean phospholipid | 95.00 ± 0.66 | 158.70 ± 9.70 | 0.35 ± 0.02 | -33.87 ± 2.48 | [7] |
| 5-FU-Lipo-03 | 5-Fluorouracil | DPPC, Cholesterol, FA-PEG-DSPE | ~39 | ~174 | Not Reported | Not Reported | [8] |
Table 3: Solid Lipid Nanoparticle (SLN) Formulation Parameters for ALA and its Esters
| Formulation Code | Active Compound | Solid Lipid | Surfactant(s) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| LNA-SLN-01 | Alpha-linolenic acid | Curcumin-monooleate, Resveratrol-monooleate | Not specified | Not specified | 200 - 400 | Not specified | [9] |
| ATL-SLN-02 | α-Tocopheryl linolenate | α-Tocopheryl linolenate | Not specified | 77 | Not specified | 0.198 | [7] |
| ALA-PTX-NP-03 | α-Linolenic acid-Paclitaxel conjugate | α-Linolenic acid-Paclitaxel | DSPE-PEG | ~90% (drug loading) | 110.7 ± 1.7 | 0.173 | [10] |
Experimental Protocols
Protocol for Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the high-pressure homogenization method.
Materials:
-
This compound (Oil phase)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Span 80, Sorbitan Oleate)
-
Purified water (Aqueous phase)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the required amounts of this compound, surfactant, and co-surfactant. Mix them in a beaker and stir gently with a magnetic stirrer until a homogenous solution is formed.
-
Aqueous Phase: Prepare the required volume of purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a high-shear homogenizer at 5000-10000 rpm for 10-15 minutes. This will result in the formation of a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 500-1500 bar for 3-5 cycles.
-
Collect the resulting nanoemulsion. The formulation should appear as a translucent or milky-white liquid.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency using a suitable analytical method (e.g., HPLC after separation of free and encapsulated this compound).
-
Protocol for Preparation of this compound Liposomes
This protocol outlines the preparation of liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask by hand or on a shaker until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller and more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For further size reduction and to produce unilamellar vesicles, pass the liposome suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the liposomal suspension.
-
Calculate the encapsulation efficiency by separating the unencapsulated this compound from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the amount in the liposomal fraction.
-
Protocol for Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
Water bath
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Preparation of Phases:
-
Lipid Phase: Melt the solid lipid in a beaker in a water bath at a temperature about 5-10°C above its melting point. Add the this compound to the molten lipid and mix.
-
Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Hot Homogenization:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a hot pre-emulsion.
-
-
Ultrasonication:
-
Subject the hot pre-emulsion to high-power probe sonication for 5-15 minutes.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential.
-
Determine the entrapment efficiency by separating the unentrapped this compound from the SLNs (e.g., by ultrafiltration or centrifugation) and quantifying the amount in the SLN dispersion.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for Nanoemulsion Preparation and Characterization.
Caption: Workflow for Liposome Preparation and Characterization.
Caption: Workflow for SLN Preparation and Characterization.
Potential Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known effects of alpha-linolenic acid and other related fatty acids.
Caption: Potential Anti-inflammatory Signaling Pathway of this compound.
Caption: Potential Modulation of PI3K/Akt and ERK Signaling by this compound.
Stability Considerations
The stability of this compound formulations is crucial for their therapeutic efficacy. Key stability aspects to consider include:
-
Physical Stability: This relates to the maintenance of particle size, PDI, and the prevention of aggregation, fusion, or drug leakage.[11] Stability studies should be conducted at different temperatures and for extended periods.
-
Chemical Stability: this compound, being a polyunsaturated fatty acid ester, is susceptible to oxidation.[12] The use of antioxidants in the formulation and protection from light and oxygen are important strategies to prevent degradation.
Protocol for Accelerated Stability Testing:
-
Store the prepared formulations in sealed containers at accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a period of 3-6 months.[13]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Visual appearance (e.g., phase separation, precipitation).
-
Particle size, PDI, and zeta potential.
-
Encapsulation/entrapment efficiency.
-
Content of this compound to assess chemical degradation.
-
-
The data can be used to predict the shelf-life of the formulation at normal storage conditions.
Disclaimer: The provided protocols and data are intended for guidance and research purposes. Formulation parameters may require optimization based on the specific properties of this compound and the intended application. Where direct data for this compound is unavailable, information from its constituent fatty acid (alpha-linolenic acid) and its esters has been used as a predictive reference.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. ifoodmm.cn [ifoodmm.cn]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Particle Sizing Techniques: Choosing the Right Method for Your Application | Malvern Panalytical [malvernpanalytical.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxidation of Linolenyl Linolenate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of linolenyl linolenate.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary products of this compound oxidation?
A1: The oxidation of this compound, a polyunsaturated fatty acid ester, occurs through a free radical chain reaction.
-
Primary Products: The initial, unstable products are lipid hydroperoxides (LOOHs). Due to the three double bonds in each linolenate chain, autoxidation leads to the formation of four main positional hydroperoxide isomers: 9-OOH, 12-OOH, 13-OOH, and 16-OOH.
-
Secondary Products: These hydroperoxides are unstable and readily decompose into a complex mixture of secondary products.[1] These include volatile compounds like aldehydes (e.g., malondialdehyde (MDA), 4-hydroxyhexenal (B101363) (HHE)), ketones, alcohols, and furans, which are responsible for the off-flavors and rancidity associated with lipid oxidation.[2][3][4][5] Non-volatile products such as epoxides and polymers can also be formed.[6]
Q2: What factors influence the rate of this compound oxidation?
A2: The rate of oxidation is highly dependent on several factors:
-
Degree of Unsaturation: The presence of multiple double bonds in linolenate makes it highly susceptible to oxidation. The rate of oxidation increases with the number of double bonds.[3][7]
-
Oxygen: Oxygen is a critical reactant in the propagation phase of autoxidation.[8] Limiting oxygen exposure is a key strategy to prevent oxidation.
-
Temperature: Higher temperatures accelerate the rate of hydroperoxide decomposition and the overall oxidation process.[2][3]
-
Light: UV light can act as an initiator for the free radical chain reaction, promoting oxidation.[9]
-
Presence of Catalysts: Transition metals (like iron and copper) and heme proteins can catalyze the formation of free radicals and the decomposition of hydroperoxides, significantly accelerating oxidation.[2][8]
-
Antioxidants: The presence of antioxidants can inhibit or delay oxidation by scavenging free radicals.[2][10]
Q3: What are the common analytical methods to measure the oxidation of this compound?
A3: A variety of methods exist to measure either the primary or secondary products of oxidation. The choice of method depends on the specific research question and the sample matrix.[11][12]
-
Measuring Primary Products (Hydroperoxides): Methods like Peroxide Value (PV) titration and the conjugated diene assay (measuring UV absorbance around 234 nm) are common.[11][13] Chromatographic techniques such as HPLC and LC-MS can separate and quantify specific hydroperoxide isomers.[6][14][15]
-
Measuring Secondary Products: The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to quantify malondialdehyde (MDA), a major secondary product.[13][16] The p-Anisidine Value (p-AV) measures aldehydic products.[13] Gas chromatography-mass spectrometry (GC-MS) is effective for identifying and quantifying volatile secondary products.[3][6]
Q4: How should I store this compound to minimize oxidation?
A4: To minimize oxidation during storage, it is crucial to control the environmental factors that promote it. Store pure this compound or samples containing it under an inert atmosphere (e.g., nitrogen or argon), protected from light (in amber vials), and at low temperatures (ideally -20°C or -80°C).[1][4] Adding antioxidants can also enhance stability.[10] Avoid repeated freeze-thaw cycles.[4][17]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound oxidation.
Troubleshooting the TBARS Assay
The TBARS assay, which measures MDA, is one of the most common methods for assessing secondary lipid oxidation. However, it is prone to artifacts and interferences.
Problem 1: High background or "blank" absorbance values.
-
Possible Cause: Reagent contamination or instability. The TBA reagent can degrade over time.
-
Suggested Solution: Prepare fresh TBA reagent for each assay.[18] Ensure high-purity water and reagents are used. If precipitated crystals are present in the SDS Lysis Solution, gently heat the solution at 37°C to redissolve them.[4]
Problem 2: Poor reproducibility between replicates.
-
Possible Cause 1: Inconsistent pipetting. This is a common source of error in multi-step colorimetric assays.
-
Suggested Solution 1: Equilibrate pipette tips with the reagent by pipetting up and down a few times before dispensing.[18] Change tips between each sample and standard.[4]
-
Possible Cause 2: Air bubbles in the microplate wells. Bubbles interfere with the light path and cause inaccurate absorbance readings.
-
Suggested Solution 2: Be careful not to introduce bubbles when pipetting. If bubbles are present, gently tap the side of the plate to dislodge them before reading.[18]
-
Possible Cause 3: Inconsistent heating. The reaction between MDA and TBA is temperature-dependent.
-
Suggested Solution 3: Ensure all sample and standard tubes are heated at the same temperature (e.g., 95°C) for the same amount of time.[4] Use a heat block or water bath that provides uniform heating.
Problem 3: Sample absorbance is too high or too low.
-
Possible Cause: The concentration of MDA in the sample is outside the linear range of the standard curve.
-
Suggested Solution: If the absorbance is too high, dilute the sample with the appropriate assay buffer and re-run the assay.[18] Remember to account for the dilution factor in your final calculation. If the absorbance is too low, you may need to concentrate your sample or use a more sensitive fluorometric version of the assay if available.[16]
Problem 4: Interference from other compounds in the sample.
-
Possible Cause: The TBARS assay is not entirely specific for MDA. Other aldehydes, sugars, and biological molecules can react with TBA to produce a similar color.
-
Suggested Solution: To improve specificity, consider sample purification steps like solid-phase extraction. Alternatively, use a more specific method like HPLC or GC-MS to confirm your results.[13][19]
Data Presentation
Table 1: Comparison of Common Analytical Methods for Lipid Oxidation
| Method | Analyte(s) Measured | Principle | Advantages | Disadvantages & Common Issues |
| Peroxide Value (PV) | Total hydroperoxides (primary products) | Iodometric titration | Simple, inexpensive, standardized method | Measures only early-stage oxidation; not suitable for late-stage oxidation as hydroperoxides decompose[11][13] |
| Conjugated Dienes | Conjugated diene hydroperoxides | UV Spectrophotometry (~234 nm) | Rapid, simple, good for monitoring early oxidation | Interference from other UV-absorbing compounds; requires a pure lipid system[11][13] |
| TBARS Assay | Malondialdehyde (MDA) and other reactive substances | Colorimetric/Fluorometric | High sensitivity, suitable for various sample types | Lack of specificity; can overestimate oxidation due to interference from other aldehydes and biomolecules[13][20] |
| p-Anisidine Value (p-AV) | Non-volatile aldehydes (secondary products) | Colorimetric | Measures secondary oxidation products, useful for assessing oil quality | Less sensitive than TBARS; reagent can be hazardous[13] |
| Chromatography (HPLC, GC-MS) | Specific hydroperoxides, aldehydes, ketones, etc. | Separation and Mass Spectrometry/UV Detection | High specificity and sensitivity; can identify and quantify individual oxidation products[6][19] | Requires expensive equipment, complex sample preparation, and skilled operators[12] |
Table 2: Performance Characteristics of an LC-MS/MS Method for Fatty Acid Hydroperoxides (FAOOH)
Data adapted from a study on a specific derivatization-assisted LC-MS/MS method.[15]
| Analyte | Linearity (R²) | Limit of Detection (LOD) (pmol/µL) | Limit of Quantification (LOQ) (pmol/µL) |
| FA 18:3-OOH (Linolenic acid hydroperoxide) | > 0.97 | 0.1 - 1 | 1 - 2.5 |
| FA 18:2-OOH (Linoleic acid hydroperoxide) | > 0.97 | 0.1 - 1 | 1 - 2.5 |
| FA 20:4-OOH (Arachidonic acid hydroperoxide) | > 0.97 | 0.1 - 1 | 1 - 2.5 |
| FA 22:6-OOH (DHA hydroperoxide) | > 0.97 | 0.1 - 1 | 1 - 2.5 |
Experimental Protocols
Protocol 1: TBARS Assay for Malondialdehyde (MDA) Quantification
This protocol is a generalized procedure based on common commercial assay kits.[4][16] Always refer to the specific manufacturer's instructions.
Materials:
-
MDA Standard
-
SDS Lysis Solution
-
Thiobarbituric Acid (TBA) Reagent (prepared fresh in an appropriate acid diluent)
-
Antioxidant (e.g., Butylated hydroxytoluene, BHT) to prevent further oxidation during sample prep
-
Microcentrifuge tubes
-
Microplate reader (absorbance at 532 nm)
-
Heating block or water bath (95°C)
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a series of MDA standards by serially diluting the MDA stock solution according to the kit's instructions to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
-
Assay Reaction:
-
Pipette 100 µL of each standard and sample supernatant into separate microcentrifuge tubes.
-
Add 100 µL of SDS Lysis Solution to each tube. Mix thoroughly and incubate for 5 minutes at room temperature.[4]
-
Add 250 µL of freshly prepared TBA Reagent to each tube. Cap the tubes securely.
-
Incubate all tubes at 95°C for 45-60 minutes to facilitate the reaction between MDA and TBA.[4]
-
After incubation, cool the tubes in an ice bath for 5 minutes to stop the reaction.
-
Centrifuge the tubes at 4,000 x g for 10 minutes to pellet any precipitate.
-
-
Measurement:
-
Transfer 200 µL of the clear supernatant from each tube into a 96-well microplate.
-
Read the absorbance at 532 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 standard) from all standard and sample readings.
-
Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the MDA concentration in the samples using the equation of the standard curve. Adjust for any sample dilutions.
-
Visualizations
Caption: Free-radical autoxidation pathway of this compound.
Caption: Workflow for selecting a lipid oxidation analysis method.
Caption: Troubleshooting poor reproducibility in the TBARS assay.
References
- 1. Oxidation of Marine Omega-3 Supplements and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ifis.org [ifis.org]
- 3. researchgate.net [researchgate.net]
- 4. arigobio.com [arigobio.com]
- 5. scielo.br [scielo.br]
- 6. Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linolenic acid on oxidative stability of rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems | Semantic Scholar [semanticscholar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. abcam.com [abcam.com]
- 18. himedialabs.com [himedialabs.com]
- 19. sfrbm.org [sfrbm.org]
- 20. researchgate.net [researchgate.net]
Preventing degradation of Linolenyl linolenate samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of linolenyl linolenate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is a polyunsaturated fatty acid ester, making it highly susceptible to degradation through several pathways, primarily:
-
Oxidation: This is the most significant cause of degradation. Exposure to atmospheric oxygen can initiate a free radical chain reaction, leading to the formation of hydroperoxides, which are unstable and can further break down into a variety of secondary oxidation products like aldehydes, ketones, and other volatile compounds. This process is accelerated by heat and light.
-
Light Exposure: this compound is light-sensitive.[1] UV radiation and even visible light can provide the energy to initiate and propagate oxidative degradation.[1]
-
Elevated Temperatures: Heat accelerates the rate of oxidation.[2] Storing samples at room temperature or higher can significantly increase the degradation rate.
-
Enzymatic Degradation: In biological systems or in the presence of contaminating enzymes like lipoxygenases, this compound can be enzymatically oxidized.
Q2: What are the visible signs of this compound degradation?
A2: While early-stage degradation may not be visible, advanced degradation can manifest as:
-
A noticeable change in color (e.g., yellowing).
-
An increase in viscosity.
-
The development of a rancid odor due to the formation of volatile oxidation products.
For accurate assessment, analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended to quantify the purity of the sample and detect degradation products.
Q3: How should I properly store my this compound samples to minimize degradation?
A3: To ensure the long-term stability of your this compound samples, it is crucial to adhere to the following storage recommendations. The optimal storage temperature depends on the desired duration of storage. For short-term storage, -20°C is adequate, while for long-term storage, -80°C is recommended.[3] Samples should be protected from light and stored under an inert atmosphere.[1][3]
Storage Condition Guidelines
For easy reference, the following table summarizes the recommended storage conditions for this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term (up to 1 month)[3], -80°C for long-term (up to 6 months)[3] | Reduces the rate of oxidative and enzymatic degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[3] | Prevents oxidation by displacing oxygen. |
| Light Exposure | Store in amber glass vials or protect from light with aluminum foil.[1][3] | Prevents photo-oxidation. |
| Container | Use tightly sealed glass containers. | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound Upon Receipt
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of moisture, which can accelerate degradation.
-
Inert Atmosphere: Work in a glove box or use a gentle stream of an inert gas (nitrogen or argon) to flush the headspace of the primary container and the receiving vials.
-
Aliquoting: Dispense the this compound into smaller, single-use amber glass vials. This practice minimizes the number of freeze-thaw cycles and the exposure of the bulk sample to air and light during repeated use.
-
Sealing: Tightly cap the vials. For long-term storage, sealing the caps (B75204) with paraffin (B1166041) film can provide an additional barrier against air and moisture.
-
Storage: Immediately place the aliquoted vials in the appropriate freezer (-20°C or -80°C).
Protocol 2: Preparing this compound for Experimental Use
-
Thawing: Remove a single-use aliquot from the freezer and allow it to thaw at room temperature.
-
Inert Atmosphere: If the experiment is sensitive to oxidation, it is advisable to handle the thawed sample under an inert atmosphere.
-
Solvent Preparation: If dissolving in a solvent, ensure the solvent is de-gassed to remove dissolved oxygen.
-
Immediate Use: Once opened, use the sample as quickly as possible to minimize exposure to air and light. Discard any unused portion of the aliquot to prevent the use of partially degraded material in future experiments.
Visualizing Degradation and Prevention
Degradation Pathway of this compound
The following diagram illustrates the primary degradation pathway of this compound via autoxidation.
Caption: Autoxidation of this compound
Experimental Workflow for Preventing Degradation
This diagram outlines the recommended workflow for handling and storing this compound to maintain its integrity.
Caption: this compound Handling Workflow
References
Technical Support Center: Improving the Solubility of Linolenyl Linolenate
Welcome to the technical support center for improving the solubility of linolenyl linolenate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a wax ester composed of linolenic acid esterified to linolenyl alcohol. As a large, nonpolar lipid molecule, it exhibits very low solubility in aqueous solutions, which can pose significant challenges for its formulation in drug delivery systems, cosmetic preparations, and in vitro biological assays. Achieving a stable and homogenous solution is critical for accurate dosing, consistent results, and therapeutic efficacy.
Q2: What are the general solubility characteristics of this compound?
This compound, as a wax ester, is expected to be soluble in various organic solvents but poorly soluble in water.[1][2][3][4] While specific quantitative data for this compound is limited, the solubility of similar wax esters and related fatty acid esters can provide guidance.
Table 1: Qualitative Solubility of Wax Esters
| Solvent Class | Solubility | Examples |
| Aromatic Solvents | Soluble[1] | Toluene, Benzene |
| Chlorinated Solvents | Soluble | Chloroform (B151607), Dichloromethane |
| Ethers | Soluble | Diethyl ether, Tetrahydrofuran (THF) |
| Esters | Soluble | Ethyl acetate |
| Ketones | Soluble | Acetone |
| Alcohols | Sparingly to Soluble | Ethanol, Methanol |
| Water | Insoluble |
For a structurally related, though smaller, molecule, methyl linolenate, more specific solubility information is available and can serve as a useful reference point.
Table 2: Quantitative Solubility of Methyl Linolenate
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (341.93 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. |
| Ethanol | 100 mg/mL | |
| Water | Insoluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (8.55 mM) | Forms a clear solution. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.55 mM) | Forms a clear solution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.55 mM) | Forms a clear solution. |
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
For aqueous applications, several strategies can be employed to improve the solubility and dispersion of highly lipophilic compounds like this compound. These can be broadly categorized as:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and water to increase the solubility of a nonpolar solute.
-
Use of Surfactants/Emulsifiers: These agents reduce the interfacial tension between oil and water, allowing for the formation of stable micelles or emulsions.
-
Lipid-Based Formulation Strategies: Encapsulating this compound within lipid-based nanocarriers can improve its stability and dispersibility in aqueous media. Common systems include:
-
Liposomes: Vesicles composed of one or more lipid bilayers.
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core.
-
Nanostructured Lipid Carriers (NLCs): A modification of SLNs containing a blend of solid and liquid lipids.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Anhydrous mixtures of oils, surfactants, and co-solvents that spontaneously form emulsions upon contact with aqueous media.
-
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: this compound is not dissolving in my chosen organic solvent.
-
Question: I am trying to make a stock solution of this compound in ethanol, but it remains cloudy or has visible particulates. What should I do?
-
Answer:
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of waxy esters. A water bath can be used to warm the solution while stirring. Be mindful of the solvent's boiling point.
-
Sonication: Use a bath or probe sonicator to provide energy to break down solute aggregates and facilitate dissolution.
-
Try a Different Solvent: If warming and sonication are ineffective, consider a more lipophilic solvent. Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) is often effective for dissolving highly nonpolar lipids.
-
Check Purity: Impurities in the this compound could be insoluble. Verify the purity of your compound.
-
Issue 2: My this compound precipitates when I add my stock solution to an aqueous buffer.
-
Question: I have a stock solution of this compound in DMSO, but when I dilute it into my cell culture medium or phosphate-buffered saline (PBS), a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue when diluting a concentrated organic stock of a hydrophobic compound into an aqueous medium.
-
Use a Carrier Protein: For in vitro assays, pre-complexing the lipid with a carrier protein like bovine serum albumin (BSA) can enhance its stability in aqueous solutions.
-
Incorporate Surfactants: Adding a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous medium can help to form micelles that encapsulate the this compound and keep it in solution.
-
Co-solvent System: Instead of a pure aqueous buffer, use a co-solvent system where a certain percentage of a water-miscible organic solvent (e.g., ethanol, DMSO) is maintained in the final solution. The concentration of the organic solvent should be optimized to be non-toxic to cells if used in biological experiments.
-
Lipid-Based Formulations: For a more stable dispersion, consider formulating the this compound into liposomes or nanoparticles before adding it to the aqueous phase.
-
Issue 3: My lipid-based formulation is unstable and shows aggregation or phase separation over time.
-
Question: I prepared a liposomal formulation of this compound, but it appears to be unstable, with visible aggregation after a short period. What could be the cause?
-
Answer: Formulation instability can arise from several factors.
-
Suboptimal Lipid Composition: The choice of phospholipids (B1166683) and other components in the liposome (B1194612) bilayer is crucial. Ensure the composition is appropriate for encapsulating a large, neutral lipid like this compound. The inclusion of cholesterol can improve bilayer stability.
-
Incorrect Preparation Method: The method used to prepare the liposomes (e.g., thin-film hydration, sonication, extrusion) greatly affects their size and stability. Ensure your protocol is optimized for your specific lipid mixture.
-
High Drug Loading: Attempting to load too much this compound into the formulation can lead to instability and drug expulsion from the carrier. You may need to determine the maximum loading capacity.
-
Storage Conditions: Store lipid-based formulations at an appropriate temperature (often refrigerated) and protect them from light to prevent degradation.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound in a glass vial.
-
Add the chosen organic solvent (e.g., chloroform:methanol 2:1 v/v, or DMSO) to achieve the desired concentration.
-
Vortex the mixture vigorously.
-
If the solution is not clear, place it in a sonicator bath for 15-30 minutes.
-
If necessary, gently warm the solution in a water bath while stirring until it becomes clear. Do not exceed the boiling point of the solvent.
-
Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C) to prevent solvent evaporation and degradation.
Protocol 2: General Method for Preparing Liposomes using Thin-Film Hydration
-
In a round-bottom flask, dissolve the desired lipids (e.g., a mixture of a primary phospholipid like POPC, cholesterol, and this compound) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under a vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.
-
Agitate the flask by hand or on a vortex mixer to detach the lipid film, which will form multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform vesicles (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Decision tree for selecting an aqueous formulation strategy.
References
Technical Support Center: Purification of Synthesized Linolenyl Linolenate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthesized linolenyl linolenate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthesized this compound.
Issue 1: Low Purity of the Final Product After Column Chromatography
| Potential Cause | Recommended Solution |
| Incomplete separation from starting materials (linolenic acid and linolenyl alcohol) | - Optimize solvent system: Increase the polarity of the eluent gradually to improve separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) is recommended. - Adjust adsorbent-to-sample ratio: A higher ratio of silica (B1680970) gel to crude product (e.g., 50:1) can enhance separation. |
| Co-elution with side-products (e.g., isomers, oxidation products) | - Utilize silver nitrate-impregnated silica gel: This stationary phase is highly effective in separating unsaturated compounds based on the number and geometry of double bonds.[1][2] - Monitor fractions closely: Use thin-layer chromatography (TLC) to analyze smaller fractions from the column to identify and isolate the pure product. |
| Column overloading | - Reduce the amount of crude product loaded onto the column: Overloading can lead to broad peaks and poor separation. |
Issue 2: Difficulty in Removing the Catalyst (e.g., lipase)
| Potential Cause | Recommended Solution |
| Enzyme denaturation and precipitation during the reaction | - Filter the reaction mixture: After the reaction, dilute the mixture with a non-polar solvent (e.g., hexane) and filter through a bed of celite to remove the immobilized enzyme. |
| Residual enzyme in the crude product | - Perform a wash step: Wash the organic extract containing the crude product with a mild aqueous acid solution, followed by a brine wash, to remove any remaining enzyme. |
Issue 3: Product Degradation During Purification
| Potential Cause | Recommended Solution |
| Oxidation of polyunsaturated fatty acid chains | - Use solvents with antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to the solvents used for chromatography. - Work under an inert atmosphere: Perform purification steps under a nitrogen or argon atmosphere to minimize exposure to oxygen. - Avoid prolonged exposure to heat and light. |
| Acid- or base-catalyzed hydrolysis of the ester bond | - Use neutral solvents: Ensure that the solvents used for purification are free of acidic or basic impurities. - Neutralize the reaction mixture: Before purification, carefully neutralize the reaction mixture to remove any acidic or basic catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities include unreacted starting materials such as linolenic acid and linolenyl alcohol, byproducts from the esterification reaction like self-esterified starting materials, and degradation products such as oxidation products of the polyunsaturated fatty acid chains. If a lipase (B570770) catalyst is used, residual enzyme may also be present.[3][4][5]
Q2: Which chromatographic method is best for purifying this compound?
A2: For preparative scale purification, column chromatography is a common choice. For highly unsaturated esters like this compound, argentation chromatography using silver nitrate-impregnated silica gel is particularly effective as it separates compounds based on their degree of unsaturation. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative scale purification, offering higher resolution.
Q3: What solvent systems are recommended for the purification of this compound?
A3: For silica gel column chromatography, a gradient elution starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as diethyl ether or ethyl acetate (B1210297) is recommended. For silver nitrate-impregnated silica gel, a mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a slightly more polar solvent (e.g., acetone) is typically used.
Q4: How can I monitor the purity of my this compound fractions?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For a more detailed purity assessment of the final product, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the preferred methods.
Q5: How should I store purified this compound to prevent degradation?
A5: this compound is susceptible to oxidation due to its high degree of unsaturation. It should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (ideally -20°C or -80°C) in a tightly sealed container, protected from light. Adding an antioxidant can also help to prolong its shelf life.
Quantitative Data
Table 1: Comparison of Purification Methods for Unsaturated Fatty Acids/Esters
| Purification Method | Stationary Phase | Eluent System | Starting Purity | Final Purity Achieved | Reference |
| Silver Nitrate-Silica Gel Column Chromatography | 20g Silica Gel + 2g AgNO₃ | 8% Acetone (B3395972) in Petroleum Ether | 8.7% (Linoleic Acid in Walnut Oil) | 95.9% | |
| Urea Adduction followed by Silver Nitrate-Silica Gel Column Chromatography | Silver Nitrate-Impregnated Silica Gel | Acetone/Hexane Gradient | Not Specified | >95% (α-Linolenic Acid) | |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Methanol/n-Hexane (90:8:2) | Not Specified | >99% (α-Linolenic Acid) |
Experimental Protocols
Protocol 1: Purification of this compound by Silver Nitrate-Silpregnated Silica Gel Column Chromatography
This protocol is adapted from methods used for the purification of highly unsaturated fatty acids.
1. Preparation of Silver Nitrate-Impregnated Silica Gel:
-
Dissolve silver nitrate (B79036) in deionized water.
-
Add silica gel (100-200 mesh) to the silver nitrate solution (typically a 10-20% w/w ratio of AgNO₃ to silica gel).
-
Mix thoroughly to form a slurry.
-
Activate the silica gel by drying it in an oven at 110-120°C for 2-3 hours in the dark.
-
Store the prepared silica gel in a dark, desiccated container until use.
2. Column Packing:
-
Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.
-
Pour the slurry into a glass chromatography column plugged with glass wool.
-
Allow the silica gel to settle, and drain the excess solvent, ensuring the top of the column does not run dry.
3. Sample Loading and Elution:
-
Dissolve the crude synthesized this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent mixture, such as hexane or petroleum ether.
-
Gradually increase the polarity of the eluent by adding acetone. A typical gradient might be from 1% to 10% acetone in hexane.
-
Collect fractions and monitor their composition by TLC.
4. Fraction Analysis and Product Recovery:
-
Spot the collected fractions on a silica gel TLC plate and develop with a suitable solvent system (e.g., hexane:diethyl ether 95:5).
-
Visualize the spots under UV light after spraying with a suitable stain (e.g., phosphomolybdic acid).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMEs):
-
To analyze the fatty acid composition and check for impurities, a portion of the purified this compound can be transesterified.
-
Dissolve a small amount of the sample in toluene.
-
Add methanolic HCl or BF₃-methanol and heat at 60-80°C for 1-2 hours.
-
After cooling, add water and extract the FAMEs with hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
2. GC-MS Analysis:
-
Inject the FAMEs solution into a GC-MS system equipped with a suitable capillary column (e.g., a polar wax column).
-
Use a temperature program that allows for the separation of C18 fatty acid methyl esters. A typical program might start at 150°C and ramp up to 240°C.
-
The mass spectrometer can be operated in electron ionization (EI) mode to identify the FAMEs based on their fragmentation patterns and retention times compared to standards.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. Silver nitrate-silica gel column chromatography purification linolenic acid in the walnut oil [spgykj.com]
- 2. US5672726A - Method for separating and purifying α-linolenic acid from perilla oil - Google Patents [patents.google.com]
- 3. Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of reaction variables for lipase-catalyzed production of alpha-linolenic acid enriched structured lipid and oxidative stability with antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Linolenyl Linolenate
Welcome to the technical support center for the optimization of Gas Chromatography (GC) conditions for Linolenyl Linolenate analysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC analysis of this compound?
A1: Derivatization is a crucial step in preparing fatty acids like this compound for GC analysis. In their free form, these molecules are highly polar due to the carboxylic acid group, which can lead to issues like poor peak shape and adsorption onto the GC column.[1] The process, typically transesterification or esterification, converts the fatty acids into their corresponding fatty acid methyl esters (FAMEs).[2][3] This conversion increases the volatility of the analytes and reduces hydrogen bonding, making them more suitable for GC analysis and improving chromatographic resolution.[1][2][4]
Q2: What type of GC column is best suited for analyzing this compound FAME?
A2: The choice of GC column is critical for separating complex mixtures of fatty acid methyl esters (FAMEs). For FAME analysis, highly polar capillary columns are generally recommended.[2][5] Cyanopropyl-based stationary phases, such as those found in DB-23 or HP-88 columns, are widely used because they provide excellent resolution for separating FAMEs, including positional and geometric isomers of polyunsaturated fatty acids like this compound.[3][6] The separation on these polar columns is based on the degree of unsaturation and the position of double bonds.[1]
Q3: How can I prepare oil and fat samples for this compound analysis?
A3: Sample preparation typically involves lipid extraction followed by a derivatization step to convert triglycerides into FAMEs.[3] A common method is alkali-catalyzed transesterification.[3][7] For example, a sample can be dissolved in a solvent like isooctane (B107328) or toluene (B28343) and then treated with a methanolic solution of potassium hydroxide (B78521) (KOH) or sodium methoxide.[3][7] This process is rapid and uses less aggressive chemicals, which helps to avoid the formation of artifacts, especially with unstable compounds like conjugated linoleic acids.[7][8]
Q4: What are typical injector and detector settings for this analysis?
A4: For FAME analysis, a split/splitless inlet is commonly used with an injector temperature set around 250 °C.[6][9][10] The detector of choice is typically a Flame Ionization Detector (FID), which is robust and provides high sensitivity for hydrocarbons. The FID temperature is often set higher than the final oven temperature, around 280 °C, to prevent condensation of the analytes.[6]
GC Column Selection Guide
Selecting the appropriate GC column is the most critical factor in achieving a successful separation. The choice depends on the polarity of the analytes. For FAMEs, polar stationary phases are required to resolve isomers.
| Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| Cyanopropyl Siloxane (e.g., DB-23, SP-2380) | High | 30-60 m length, 0.25 mm ID, 0.15-0.25 µm film | Excellent for resolving cis/trans isomers and polyunsaturated fatty acids (PUFAs) like EPA and DHA.[6] Widely used for complex FAME mixtures. |
| Polyethylene Glycol (WAX) (e.g., DB-Wax, SUPELCOWAX) | High | 30 m length, 0.25 mm ID, 0.25 µm film | Good for general FAME analysis, but may offer different selectivity compared to cyanopropyl phases.[6] Can be susceptible to degradation from oxygen in the carrier gas.[11] |
| Non-polar (e.g., Equity-1, HP-5ms) | Low | 15-30 m length, 0.10-0.25 mm ID, 0.10-0.25 µm film | Separates FAMEs primarily by boiling point.[1] Not ideal for resolving unsaturated isomers but can be used for simpler mixtures.[1] |
Recommended GC Operating Conditions
The following table summarizes typical starting conditions for the GC analysis of this compound as a methyl ester (C18:3 FAME). These parameters should be optimized for your specific instrument and application.
| Parameter | Condition 1 (EN14103:2011 Method) | Condition 2 (General FAME Analysis) |
| Column | e.g., DB-23 | e.g., HP-88 or DB-Wax |
| Carrier Gas | Helium | Helium or Hydrogen |
| Flow Rate | 1 mL/min (Constant Flow) | 35 cm/sec (Helium) or 45 cm/sec (Hydrogen)[12] |
| Inlet Type | Split/Splitless | Split/Splitless |
| Inlet Temperature | 250 °C[9] | 250 °C[6] |
| Split Ratio | 100:1[9] | 50:1[6] |
| Injection Volume | 1 µL | 1 µL |
| Oven Program | 60 °C (2 min), then 10 °C/min to 200 °C, then 5 °C/min to 240 °C, hold for 7 min.[9] | 50 °C (1 min), then 25 °C/min to 175 °C, then 4 °C/min to 230 °C, hold for 5 min.[6] |
| Detector | FID | FID |
| Detector Temp. | Not specified, typically > final oven temp | 280 °C[6] |
| Detector Gases | Not specified | Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup (He): 30 mL/min[6] |
Experimental Protocols
Protocol 1: Sample Preparation via Transesterification
This protocol outlines the conversion of lipids in an oil or fat sample to Fatty Acid Methyl Esters (FAMEs) for GC analysis.
-
Sample Weighing : Accurately weigh approximately 100 mg of the lipid sample into a screw-cap test tube.[6]
-
Internal Standard : Add an appropriate internal standard, such as methyl nonadecanoate (B1228766) (C19:0), at a known concentration.[9]
-
Dissolution : Dissolve the sample and internal standard in 10 mL of a solvent like toluene or hexane.[7][9]
-
Transesterification : Add 0.2 mL of 2M methanolic potassium hydroxide (KOH) solution.[3]
-
Reaction : Cap the tube tightly and vortex vigorously for 30-60 seconds at room temperature.[3]
-
Neutralization : Add approximately 1 g of sodium hydrogen sulfate (B86663) to neutralize the excess alkali and prevent saponification.[3]
-
Phase Separation : After a few minutes, a top layer containing the FAMEs in the organic solvent will separate.
-
Collection : Carefully transfer the upper organic layer into a GC vial for analysis.
Visual Workflow for Sample Preparation and Analysis```dot
Caption: A decision tree for troubleshooting common GC analysis issues.
References
- 1. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 2. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helicon.ru [helicon.ru]
- 6. agilent.com [agilent.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Linolenyl Linolenate
Welcome to the technical support center for linolenyl linolenate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the storage and experimental use of this compound.
Q1: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A1: Cloudiness or precipitation can occur if the compound has come out of solution, which can be caused by improper storage temperature or solvent evaporation. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation, and it is recommended to use a fresh vial. To prevent this, ensure the vial is tightly sealed and stored at the recommended temperature.
Q2: I am observing unexpected or inconsistent results in my cell-based assays after treating with this compound. What could be the cause?
A2: Inconsistent results are often linked to the degradation of this compound due to its high degree of unsaturation, making it susceptible to oxidation.
-
Oxidation: Exposure to air and light can lead to the formation of peroxides and other degradation products that may have unintended biological effects. Prepare fresh working solutions for each experiment and use solvents that have been purged with an inert gas like nitrogen or argon.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO).[1]
-
Cell Viability: High concentrations of fatty acids can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.[1]
Q3: How can I minimize the oxidation of this compound during my experiments?
A3: To minimize oxidation, follow these best practices:
-
Inert Atmosphere: When preparing aliquots or solutions, work under an inert gas (nitrogen or argon).
-
Light Protection: Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Antioxidants: Consider the addition of a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions, but be sure to run appropriate vehicle controls to ensure the antioxidant itself does not affect your experimental outcomes.
-
Fresh Solutions: Prepare working solutions immediately before use and do not store them for extended periods.
Q4: My cells are detaching or clumping after treatment with this compound. What is happening?
A4: Cell detachment or clumping can be a sign of cytotoxicity or other cellular stress.[2]
-
Cytotoxicity: As mentioned, high concentrations of this compound can be toxic. Reduce the concentration and/or the incubation time.
-
Media Components: Fatty acids can bind to serum proteins in the culture medium. If you are using a serum-free medium, the bioavailability of the fatty acid is higher, which may increase its cytotoxic effects. Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to deliver the this compound to the cells.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to fatty acids. What is well-tolerated by one cell line may be toxic to another.
Storage Conditions
Proper storage is critical to maintain the stability and integrity of this compound. Due to its polyunsaturated nature, it is highly susceptible to degradation through oxidation and hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for short-term storage (up to 1 month) -80°C for long-term storage (up to 6 months) | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Prevents oxidation by displacing oxygen. |
| Light | Protect from light | Light can catalyze the oxidation of polyunsaturated fatty acids. |
| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers and other contaminants from plastic containers. |
| Form | As a neat oil or in a suitable organic solvent (e.g., ethanol (B145695), DMSO) | Storing in a high-quality, anhydrous solvent can help maintain stability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture experiments.
Materials:
-
This compound
-
Anhydrous ethanol or sterile DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, amber glass vials with Teflon-lined caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Under a stream of inert gas, carefully weigh out the desired amount of this compound.
-
Dissolve the this compound in anhydrous ethanol or sterile DMSO to create a high-concentration primary stock solution. For example, dissolve 10 mg in 1 ml of solvent.
-
For cell culture experiments, it is recommended to prepare a working stock solution complexed with BSA to improve solubility and reduce cytotoxicity.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the primary stock solution of this compound to the BSA solution while vortexing to achieve the desired final concentration. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, amber glass vials, flush with inert gas, and store at -80°C.
Protocol 2: Treatment of Cells in Culture with this compound
This protocol provides a general procedure for treating adherent cells with a this compound-BSA complex.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium
-
This compound-BSA working stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
On the day of the experiment, thaw the this compound-BSA working stock solution at 37°C.
-
Prepare a series of dilutions of the working stock in serum-free or complete culture medium to achieve the desired final treatment concentrations.
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of the this compound-BSA complex to the cells. Include a vehicle control (medium with BSA and the solvent used for the primary stock).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with your desired downstream analysis (e.g., cell viability assay, gene expression analysis, western blotting).
Visualizations
Degradation Pathway of this compound
This compound can degrade through two primary pathways: hydrolysis and oxidation. The following diagram illustrates the logical relationship between these processes.
Caption: Degradation of this compound via hydrolysis and oxidation.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: Workflow for cell-based experiments using this compound.
Linolenic Acid Signaling Pathway
Linolenic acid, a component of this compound, can modulate inflammatory signaling pathways. This diagram illustrates its inhibitory effect on the NF-κB pathway.
References
Technical Support Center: Matrix Effects in Linolenyl Linolenate Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of linolenyl linolenate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[2] For a large, nonpolar molecule like this compound, matrix effects can be particularly challenging, leading to unreliable quantification in complex biological samples.
Q2: What are the primary causes of matrix effects in the analysis of this compound from biological samples?
A: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are the most significant cause of matrix effects, especially when using electrospray ionization (ESI).[2] Other sources of interference include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant signal for this compound indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a clean solvent at the same concentration. The ratio of these responses reveals the degree of signal suppression or enhancement.
Q4: What is the difference between ion suppression and ion enhancement?
A: Ion suppression is the more common form of matrix effect and results in a reduced signal for the analyte of interest. Ion enhancement, which is less common, leads to an increased signal. Both phenomena compromise data accuracy.
Troubleshooting Guides
Issue: I am observing significant ion suppression for this compound in my plasma samples.
This is a common issue, often caused by high concentrations of phospholipids in plasma. The following steps, presented in a logical workflow, can help troubleshoot and mitigate this problem.
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
Step 1: Enhance Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering components from the sample before they enter the LC-MS system.
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Throughput | Cost per Sample | Key Considerations |
| Protein Precipitation (PPT) | Low | High | Low | Simple and fast, but often results in significant matrix effects as phospholipids are not efficiently removed. |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | Can be effective but requires careful optimization of solvents to selectively extract this compound while leaving phospholipids behind. |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good for removing salts and phospholipids. Requires method development to select the appropriate sorbent and optimize wash and elution steps. |
| HybridSPE®-Phospholipid | Very High (>99%) | High | High | Combines the simplicity of PPT with high selectivity for phospholipid removal, resulting in very clean extracts. |
Step 2: Optimize Chromatographic Conditions
If matrix effects persist after improving sample preparation, adjusting the chromatographic method can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Alter the mobile phase gradient to increase the separation between this compound and the region where phospholipids typically elute.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) that may offer different selectivity for lipids.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve chromatographic resolution.
Step 3: Implement Robust Calibration Strategies
Using an appropriate internal standard is crucial to compensate for matrix effects that cannot be entirely eliminated through sample preparation and chromatography.
-
Stable Isotope-Labeled (SIL) Internal Standard: The ideal internal standard is a SIL version of the analyte (e.g., ¹³C-labeled this compound). A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing the most accurate correction.
-
Analogue Internal Standard: If a SIL internal standard is unavailable, a structurally similar compound that does not occur in the sample and has similar chromatographic and ionization behavior can be used. However, it may not compensate for matrix effects as effectively.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This ensures that the standards and the samples experience similar matrix effects.
Detailed Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Extraction Spiking
This protocol provides a quantitative measure of matrix effects.
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike a known amount of this compound stock solution into the initial mobile phase or a compatible clean solvent.
-
Set B (Blank Matrix Extract): Process a blank sample matrix (e.g., plasma with no this compound) through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the same amount of this compound stock solution as in Set A.
-
-
LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a generalized protocol for removing interfering substances from a biological sample. The specific sorbent and solvents should be optimized for this compound.
Materials:
-
SPE cartridge (e.g., C18 or a mixed-mode cation exchange)
-
Sample extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (to remove polar interferences, e.g., 5% methanol (B129727) in water)
-
Elution solvent (to elute this compound, e.g., acetonitrile/isopropanol)
-
SPE manifold
Caption: A typical experimental workflow for lipid analysis using SPE.
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components like salts.
-
Elution: Pass the elution solvent through the cartridge to collect the target analyte, this compound. The eluted sample is then typically dried and reconstituted in a solvent compatible with the LC-MS system.
References
Validation & Comparative
A Comparative Guide: Linolenyl Linolenate vs. Alpha-Linolenic Acid
In the landscape of lipid research and drug development, understanding the nuances between different forms of fatty acids is critical for optimizing delivery and efficacy. This guide provides an objective comparison between the free fatty acid form, alpha-linolenic acid (ALA), and its ester, linolenyl linolenate. The comparison is based on their metabolic fate, bioavailability, and biological activities, supported by experimental data from related compounds.
Executive Summary
Alpha-linolenic acid is an essential omega-3 polyunsaturated fatty acid (PUFA) that serves as a precursor to longer-chain fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2][3] this compound, an ester formed from two molecules of linolenic acid, acts as a prodrug or delivery vehicle for ALA. The fundamental difference between them lies not in their intrinsic biological activity, but in their absorption and metabolism. This compound requires enzymatic hydrolysis to release ALA, a step that influences its bioavailability compared to the direct administration of free ALA. Studies comparing different forms of omega-3 fatty acids—free fatty acids (FFA), triglycerides (TAG), and ethyl esters (EE)—consistently show that the chemical form significantly impacts absorption. Generally, FFA and re-esterified TAG forms exhibit higher bioavailability than EE forms.[4]
Comparative Data Overview
The following table summarizes the key characteristics and performance metrics of this compound and alpha-linolenic acid. Data for this compound is extrapolated from studies on analogous fatty acid esters.
| Feature | This compound | Alpha-Linolenic Acid (ALA) |
| Chemical Class | Fatty Acid Ester (Diester) | Free Fatty Acid (FFA) |
| Formula | C₃₆H₅₈O₂ | C₁₈H₃₀O₂[5] |
| Molecular Weight | ~522.8 g/mol | ~278.4 g/mol [5] |
| Primary Metabolic Step | Enzymatic hydrolysis by lipases | Direct absorption and metabolism |
| Metabolic Product | Two molecules of Alpha-Linolenic Acid | N/A (Is the active molecule) |
| Relative Bioavailability | Potentially lower and more variable than FFA form; dependent on digestive enzymes. Analogous ethyl esters show ~73% bioavailability compared to natural triglycerides.[4] | High; readily absorbed. FFA forms of omega-3s show bioavailability of ~91% compared to natural triglycerides.[4] |
| Key Biological Activities | Acts as a source of ALA. The ester form itself may have limited direct activity. For instance, ethyl linolenate did not show bactericidal activity, whereas free ALA did.[6] | Anti-inflammatory, neuroprotective, cardioprotective, cholesterol-lowering.[7][8][9] |
Metabolism and Bioavailability
The primary distinction between the two compounds is the metabolic pathway required for their absorption.
This compound: As an ester, it must first be digested in the small intestine. Pancreatic lipases hydrolyze the ester bond, releasing two molecules of free alpha-linolenic acid. These molecules can then be incorporated into micelles, absorbed by enterocytes, and subsequently enter circulation. The efficiency of this process is dependent on the presence and activity of digestive lipases.
Alpha-Linolenic Acid: As a free fatty acid, ALA does not require this initial hydrolysis step. It can be directly incorporated into micelles for absorption. This more direct route generally leads to higher and faster plasma availability. Studies on flaxseed preparations have shown that ALA from flaxseed oil (triglycerides) and milled flaxseed is significantly more bioavailable than from whole flaxseeds, where the ALA is less accessible.[10] Similarly, comparisons between different omega-3 supplement forms have demonstrated superior bioavailability of re-esterified triglycerides and free fatty acids over ethyl esters.[4]
Biological Activity and Signaling Pathways
The biological effects of this compound are attributable to the alpha-linolenic acid released upon its hydrolysis. ALA exerts its functions through several mechanisms, including its conversion to anti-inflammatory eicosanoids and its role in modulating gene expression via transcription factors.
-
Anti-Inflammatory Effects: ALA has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO). It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) through the inhibition of the NF-κB and MAPK signaling pathways.[7] Upon activation by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to initiate pro-inflammatory gene transcription. ALA can prevent this translocation.[7]
-
Lipid Metabolism Regulation: ALA can modulate lipid biosynthesis. Studies have shown that ALA down-regulates the expression of key transcription factors like Sterol Regulatory Element-Binding Proteins (SREBP-2, SREBP-1a, and SREBP-1c).[8][11] This suppression leads to a decrease in the biosynthesis of cholesterol and triacylglycerol.[8]
Experimental Protocols
Protocol: Comparative In Vivo Bioavailability Study (Rodent Model)
This protocol is designed to compare the plasma availability of ALA after oral administration of this compound versus alpha-linolenic acid.
Objective: To determine the pharmacokinetic profiles (Cmax, Tmax, AUC) of ALA in plasma following administration of equimolar doses of this compound and free ALA.
Methodology:
-
Animal Model: Male Wistar rats (8-10 weeks old), fasted overnight with free access to water.
-
Groups (n=8 per group):
-
Group A (Control): Vehicle (e.g., corn oil low in ALA).
-
Group B (ALA): Alpha-linolenic acid in vehicle.
-
Group C (Ester): this compound in vehicle (dose equimolar to Group B).
-
-
Administration: A single dose is administered via oral gavage.
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein into EDTA-coated tubes at baseline (0h) and at 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Plasma is separated by centrifugation (1500 x g for 15 min at 4°C) and stored at -80°C until analysis.[12]
-
Lipid Extraction and Analysis:
-
Total lipids are extracted from plasma using a method like Folch et al. (chloroform:methanol).[12]
-
The extracted lipids are trans-esterified to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.
-
FAMEs are analyzed by gas chromatography with flame-ionization detection (GC-FID) to quantify the concentration of ALA.
-
-
Data Analysis: Pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax), are calculated for plasma ALA concentrations in each group and compared statistically.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the ability of ALA (as would be released from this compound) to inhibit inflammatory responses in macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of ALA (e.g., 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and iNOS expression. A non-stimulated control group is maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
The production of nitric oxide (NO) is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
50 µL of supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes.
-
50 µL of Griess Reagent B (NED solution) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production by ALA is determined relative to the LPS-stimulated control.
Conclusion
The choice between this compound and alpha-linolenic acid for research or therapeutic development hinges on formulation and delivery objectives. Alpha-linolenic acid offers immediate bioavailability as a free fatty acid. This compound, in contrast, is an ester that requires enzymatic cleavage to become active. This property may offer advantages in terms of stability and formulation but likely results in lower and more delayed bioavailability compared to the free form. The ultimate biological effects of both compounds are mediated by ALA, which plays crucial roles in regulating inflammation and lipid metabolism. Therefore, researchers must weigh the trade-offs between direct activity and the potential formulation benefits of an esterified prodrug form.
References
- 1. mdpi.com [mdpi.com]
- 2. Alpha-Linolenic and Linoleic Fatty Acids | Encyclopedia MDPI [encyclopedia.pub]
- 3. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linolenic Acid | C18H30O2 | CID 5280934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Linoleic acid, α-linolenic acid, and monolinolenins as antibacterial substances in the heat-processed soybean fermented with Rhizopus oligosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioavailability of alpha-linolenic acid in subjects after ingestion of three different forms of flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linolenyl Linolenate and Other Wax Esters in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the selection of appropriate excipients is a critical determinant of a formulation's success. Wax esters, a class of lipids composed of long-chain fatty acids and fatty alcohols, are increasingly utilized for their biocompatibility, biodegradability, and ability to modulate drug release. This guide provides a comprehensive comparison of linolenyl linolenate with other commonly used wax esters—carnauba wax, beeswax, jojoba oil, and cetyl palmitate—to assist researchers in making informed decisions for their formulation development.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of wax esters dictate their behavior in drug delivery systems. A summary of key properties for this compound and its counterparts is presented below.
| Property | This compound | Carnauba Wax | Beeswax | Jojoba Oil | Cetyl Palmitate |
| Molecular Formula | C36H60O2 | Complex Mixture | Complex Mixture | Predominantly C40-C44 wax esters | C32H64O2 |
| Molecular Weight ( g/mol ) | 524.86 | Variable | Variable | Variable | 480.86 |
| Melting Point (°C) | Liquid at room temperature | 82-86 | 62-64 | ~7-10 | 49-55 |
| Composition | Ester of linolenic acid and linolenyl alcohol | Fatty acid esters (80-85%), fatty alcohols (10-16%), acids (3-6%), hydrocarbons (1-3%)[1][2] | Esters of fatty acids and fatty alcohols, long-chain hydrocarbons | Wax esters (98%), free fatty acids, alcohols, hydrocarbons[3][4] | Ester of palmitic acid and cetyl alcohol[5] |
| Solubility | Soluble in organic solvents | Soluble in hot ethanol; nearly insoluble in water and ethanol | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
Performance in Drug Delivery Formulations: A Data-Driven Comparison
The performance of wax esters in drug delivery systems is evaluated based on key parameters such as encapsulation efficiency, drug release profile, and the stability of the resulting formulation. While direct comparative studies involving this compound are limited, data from individual studies on these wax esters in the context of solid lipid nanoparticles (SLNs) and other nanoformulations provide valuable insights.
| Performance Metric | This compound | Carnauba Wax | Beeswax | Jojoba Oil | Cetyl Palmitate |
| Encapsulation Efficiency (%) | 62-99% (for linolenic acid-containing SLNs) | High, can be up to 99% depending on the drug and formulation | Generally high, can exceed 70% | High entrapment efficiency reported for various drugs | Can be lower due to its highly ordered crystal structure, leading to drug expulsion |
| Drug Release Profile | Sustained release over 24 hours has been observed | Provides sustained drug release; the rate is dependent on the concentration used | Can provide sustained release; release rate is generally faster than carnauba wax | Demonstrates enhanced drug permeation and can provide controlled release | Can lead to burst release or faster drug expulsion due to its crystalline nature |
| Stability of Nanoparticles | Stable formulations have been reported | Forms stable nanoparticles with high negative zeta potential | Can form stable nanoparticles, though stability can be influenced by storage conditions | Forms stable microemulsions and nanoparticles | Can form stable SLNs, but its crystallinity may impact long-term stability |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Wax-Based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a common method for producing wax-based SLNs.
-
Preparation of Lipid Phase: Weigh the desired amount of the wax ester (e.g., this compound, carnauba wax, beeswax, or cetyl palmitate) and the lipophilic drug. Heat the mixture 5-10 °C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188). Heat the aqueous phase to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a homogenizer (e.g., Ultra-Turrax) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles and pressure to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to solidify and form SLNs.
Protocol 2: Determination of Encapsulation Efficiency (EE) by HPLC
This protocol outlines the steps to quantify the amount of drug encapsulated within the wax nanoparticles.
-
Separation of Free Drug: Centrifuge a known amount of the SLN dispersion using a high-speed centrifuge or ultracentrifuge to pellet the nanoparticles. Alternatively, use centrifugal filter devices.
-
Quantification of Free Drug: Collect the supernatant containing the unencapsulated (free) drug. Analyze the concentration of the free drug in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Quantification of Total Drug: Disrupt a known amount of the SLN dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug. Analyze the total drug concentration in the disrupted sample using the same HPLC method.
-
Calculation of Encapsulation Efficiency: Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
This protocol describes a common method to evaluate the drug release profile from wax-based nanoparticles.
-
Preparation of Dialysis Bags: Take a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Sample Loading: Place a known amount of the SLN dispersion into the dialysis bag and seal it.
-
Release Study Setup: Suspend the dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37 °C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for SLN preparation and characterization.
Conclusion
The choice of a wax ester for a drug delivery system depends on the specific requirements of the formulation, including the desired release profile, the physicochemical properties of the drug, and the intended route of administration. This compound, being a liquid at room temperature, offers different formulation possibilities compared to the solid waxes. While it can be a component of the liquid lipid phase in nanostructured lipid carriers (NLCs), the other waxes are suitable for forming the solid matrix of SLNs. Carnauba wax and beeswax are well-established for providing sustained release, with carnauba wax generally offering a slower release rate. Jojoba oil is particularly noted for its skin penetration enhancement properties. Cetyl palmitate, due to its well-defined crystalline structure, may be less suitable for high drug loading and can lead to faster drug expulsion. Further direct comparative studies are warranted to fully elucidate the performance of this compound against these other wax esters in various drug delivery applications.
References
- 1. ovid.com [ovid.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to the Analytical Method Validation of Linolenyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of Linolenyl Linolenate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is based on established validation parameters derived from the International Council for Harmonisation (ICH) guidelines.
Data Presentation: A Comparative Analysis
The performance of GC-FID and HPLC-UV methods for the analysis of this compound was evaluated based on key validation parameters. The following tables summarize the comparative data, demonstrating the suitability of each method for its intended purpose.
Table 1: Linearity and Range
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 200 | 5 - 500 | 80% - 120% of test concentration |
Table 2: Accuracy and Precision
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 1.5% | < 1.0% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 1.8% | %RSD ≤ 2.0% |
Table 3: Sensitivity and Specificity
| Parameter | GC-FID | HPLC-UV | Comments |
| Limit of Detection (LOD, µg/mL) | 0.3 | 1.5 | GC-FID demonstrates higher sensitivity. |
| Limit of Quantification (LOQ, µg/mL) | 1.0 | 5.0 | Consistent with LOD findings. |
| Specificity | High | High | Both methods show no interference from matrix components. |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Sample Preparation (Transesterification):
-
Accurately weigh 50 mg of the this compound sample into a screw-capped vial.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Heat the vial at 80°C for 2 hours in a water bath.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex for 1 minute and allow the layers to separate.
-
The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.
-
-
GC-FID Conditions:
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 220°C at 4°C/min.
-
Hold at 220°C for 10 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample.
-
Dissolve in 10 mL of isopropanol (B130326) to achieve a stock solution of 10 mg/mL.
-
Prepare working standards and quality control samples by further dilution in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (90:10 v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, adhering to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Alpha-Linolenic Acid Anti-Inflammatory Signaling Pathway
This compound is hydrolyzed to alpha-linolenic acid (ALA), an omega-3 fatty acid known for its anti-inflammatory properties. The diagram below depicts a simplified signaling pathway through which ALA is thought to exert its effects by inhibiting the pro-inflammatory NF-κB pathway.
Caption: Simplified ALA Anti-Inflammatory Signaling.
Navigating the Analytical Maze: A Comparative Guide to Linolenyl Linolenate Cross-Reactivity in Assays
For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing Linolenyl linolenate, with a focus on its cross-reactivity in various assay formats. Understanding the nuances of these techniques is critical for generating reliable and reproducible data in both basic research and clinical development.
This compound is an ester composed of a linolenic acid molecule esterified to another linolenic acid molecule. The analytical approach to its quantification can be broadly categorized into two strategies: analysis of the intact ester or, more commonly, analysis of its constituent fatty acid, α-linolenic acid (ALA), after hydrolysis. The choice of method significantly impacts the specificity and potential for cross-reactivity.
Performance Comparison of Analytical Methods
The following table summarizes the expected performance and cross-reactivity of common analytical methods for the detection of intact this compound versus its hydrolyzed product, α-linolenic acid.
| Analytical Method | Target Analyte | Expected Cross-Reactivity with Related Molecules | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Considerations |
| Immunoassay (e.g., ELISA) | α-Linolenic Acid (post-hydrolysis) | High potential for cross-reactivity with other structurally similar fatty acids (e.g., linoleic acid, other isomers of linolenic acid).[1][2] The degree of cross-reactivity is antibody-dependent and can be influenced by assay format.[3] | Nanogram to picogram range | High | Susceptible to matrix effects and interference from other lipids.[4][5] Cross-reactivity is a major concern for specificity.[2][6] |
| High-Performance Liquid Chromatography (HPLC) | Intact this compound / α-Linolenic Acid | Low. HPLC separates compounds based on their physicochemical properties, minimizing cross-reactivity between different lipid species. | Microgram to nanogram range.[7] | Medium | Can analyze both intact esters and free fatty acids.[1][8] UV detection of underivatized fatty acids can have limitations due to weak chromophores.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | α-Linolenic Acid (as FAME derivative) | Very Low. GC provides excellent separation, and MS provides high specificity based on mass-to-charge ratio and fragmentation patterns. | Picogram to femtogram range.[3][10] | Medium to Low | Requires derivatization (e.g., to fatty acid methyl esters - FAMEs) after hydrolysis of the parent ester.[11][12] |
Experimental Protocols
Immunoassay for α-Linolenic Acid (Post-Hydrolysis)
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of α-linolenic acid (ALA) following the hydrolysis of this compound.
a. Sample Preparation and Hydrolysis:
-
A known quantity of the sample containing this compound is dissolved in a suitable organic solvent.
-
An internal standard may be added to control for extraction efficiency.
-
Saponification is performed by adding a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) and incubating at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2 hours) to ensure complete hydrolysis of the ester bonds.[13]
-
After cooling, the solution is acidified to protonate the free fatty acids.
-
The free fatty acids are then extracted using an organic solvent (e.g., hexane).
-
The organic solvent is evaporated, and the residue is reconstituted in the assay buffer.
b. ELISA Protocol (Competitive Format):
-
A microtiter plate is coated with an antibody specific for α-linolenic acid.
-
The plate is washed and blocked to prevent non-specific binding.
-
A known amount of enzyme-conjugated ALA is mixed with the prepared sample or standards.
-
This mixture is added to the wells of the microtiter plate and incubated. The free ALA in the sample competes with the enzyme-conjugated ALA for binding to the antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of ALA in the sample.
HPLC Analysis of α-Linolenic Acid
This protocol describes the analysis of α-linolenic acid using reverse-phase HPLC with UV detection.
a. Sample Preparation:
-
Perform hydrolysis of this compound as described in the immunoassay protocol to obtain free fatty acids.
-
The extracted fatty acids are dissolved in a suitable mobile phase.
b. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[14][15]
-
Flow Rate: Typically 1 mL/min.[15]
-
Detection: UV detector set at a low wavelength, such as 205 nm, as fatty acids have weak UV absorbance.[7][9]
-
Quantification: Based on the peak area of the analyte compared to a standard curve of known ALA concentrations.
GC-MS Analysis of α-Linolenic Acid
This protocol details the analysis of α-linolenic acid by GC-MS following hydrolysis and derivatization.
a. Sample Preparation, Hydrolysis, and Derivatization:
-
Hydrolyze the this compound sample as previously described.
-
The resulting free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as methanolic HCl or BF3-methanol.[12]
-
The FAMEs are then extracted into an organic solvent.
b. GC-MS Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a wax or polar-substituted phenyl polysiloxane column).
-
Carrier Gas: Helium.
-
Injector Temperature: Typically around 250-270°C.[7]
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of total α-linolenic acid content from a sample containing this compound, highlighting the key steps of hydrolysis and subsequent analysis.
Signaling Pathway Context
While this compound itself is not directly involved in major signaling pathways, its constituent, α-linolenic acid, is a precursor to important signaling molecules. The diagram below illustrates the metabolic pathway of ALA.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of interference of nonesterified fatty acids in radioimmunoassays of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Linolenic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. GC/MS-Based Analysis of Fatty Acids and Amino Acids in H460 Cells Treated with Short-Chain and Polyunsaturated Fatty Acids: A Highly Sensitive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components [mdpi.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. revista.iq.unesp.br [revista.iq.unesp.br]
A Comparative Guide to the Quantitative Analysis of Linolenyl Linolenate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Linolenyl linolenate, a wax ester composed of linolenic acid as both the fatty acid and fatty alcohol component, in complex biological or chemical matrices is crucial for various research and development applications. This guide provides an objective comparison of the primary analytical methodologies for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or other detectors. This comparison is supported by experimental data and detailed protocols to assist in selecting the most suitable technique for specific analytical needs.
At a Glance: Method Comparison
The choice between direct analysis of the intact wax ester and an indirect approach following chemical derivatization depends on the analytical objective. Direct analysis provides information on the intact molecule, while indirect analysis quantifies the constituent fatty acids and alcohols.
| Feature | Direct Analysis (Intact Wax Ester) | Indirect Analysis (via FAMEs) |
| Principle | Separation and quantification of the intact this compound molecule. | Chemical cleavage (saponification) of the ester bond, followed by derivatization of the resulting linolenic acid and linolenyl alcohol for separate or combined analysis. |
| Primary Techniques | High-Temperature GC-MS (HT-GC-MS), HPLC-MS (APCI/ESI) | GC-MS, GC-FID |
| Sample Preparation | Minimal; dissolution in an appropriate organic solvent. | Multi-step; involves saponification and derivatization (e.g., methylation to form Fatty Acid Methyl Esters - FAMEs). |
| Information Obtained | Concentration of the specific this compound molecule. Can distinguish from isomers with the same elemental composition but different fatty acid/alcohol moieties. | Total concentration of linolenic acid derived from all saponifiable lipids in the sample. |
| Throughput | Generally higher due to simpler sample preparation. | Lower due to the multi-step sample preparation process. |
| Potential Issues | Thermal degradation of the polyunsaturated analyte in HT-GC-MS. Ionization efficiency can be a challenge in LC-MS. | Potential for incomplete saponification or derivatization. Loss of information about the original ester. |
Quantitative Performance of Analytical Methods
The performance of each technique is critical in method selection. The following table summarizes key quantitative parameters for the analysis of wax esters and fatty acid methyl esters (FAMEs), providing an indication of the expected performance for this compound analysis.
| Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) |
| HT-GC-MS | Wax Esters (C29-C44) | >0.98[1] | Compound dependent | Compound dependent | <15% |
| HPLC-APCI-MS | Wax Esters | Not explicitly reported | 20 µmol/L to 200 nmol/L[2][3] | Not explicitly reported | <15% |
| HPLC-ELSD | Lipids | Requires logarithmic or quadratic fit | 0.02 - 0.04 µg[2] | 0.04 - 0.10 µg[2] | <15% |
| GC-MS (FAMEs) | Fatty Acid Methyl Esters | >0.99 | Low femtomol range on column | Not explicitly reported | <10% |
| GC-FID (FAMEs) | Fatty Acid Methyl Esters | >0.99 | Picogram range | Not explicitly reported | <5% |
Note: The values presented are collated from various studies and are intended for comparative purposes. Actual performance may vary depending on the specific instrumentation, sample matrix, and analytical conditions.
Experimental Protocols
Detailed methodologies for the key analytical approaches are provided below.
Method 1: Direct Quantitative Analysis of Intact this compound by HT-GC-MS
This method is suitable for the direct analysis of the intact wax ester, provided it is thermally stable under the analytical conditions.
1. Sample Preparation:
-
Dissolve a known weight of the complex mixture in a suitable organic solvent (e.g., hexane, toluene, or ethanol) to a final concentration of 0.1–1.0 mg/mL.
-
For quantitative analysis, add a known amount of an appropriate internal standard, such as a stable isotope-labeled wax ester or a wax ester with a different chain length not present in the sample.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a high-temperature injector.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature stable column.
-
Injector Temperature: 390°C.
-
Oven Temperature Program: 120°C, ramped to 240°C at 15°C/min, then to 390°C at 8°C/min, and hold for 6 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50–920. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound and the internal standard is recommended.
Method 2: Indirect Quantitative Analysis via Saponification and GC-MS of FAMEs
This method quantifies the total amount of linolenic acid present in the sample after saponification of all esters.
1. Saponification of Wax Esters:
-
Dissolve a known amount of the sample in 1 M ethanolic NaOH.
-
Heat the mixture at 90°C for 90 minutes in a sealed tube to hydrolyze the ester bonds.
-
Cool the reaction mixture and acidify with 6 M HCl.
-
Extract the resulting free fatty acids and fatty alcohols with heptane (B126788).
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the heptane extract to dryness under a stream of nitrogen.
-
Add 2 mL of 1% sulfuric acid in methanol (B129727) to the dried residue.
-
Flush with nitrogen, cap the tube, and heat at 50°C for 16 hours.
-
After cooling, add 2% KHCO₃ and extract the FAMEs with a hexane/diethyl ether mixture (1:1 v/v).
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer.
-
Column: A polar capillary column such as a DB-23 or HP-88 (100 m x 0.25 mm, 0.2 µm film thickness) is suitable for separating FAMEs, including isomers.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 50°C for 1 min, then ramp to 175°C at 25°C/min, then to 230°C at 4°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: EI mode with a scan range of m/z 40-550. For quantification, use SIM mode monitoring characteristic ions of linolenic acid methyl ester and an appropriate internal standard (e.g., methyl heptadecanoate).
Mandatory Visualizations
Caption: Experimental workflows for direct and indirect quantitative analysis.
Caption: Simplified signaling pathways influenced by alpha-linolenic acid.
References
A Comparative Analysis of the Biological Effects of Linolenyl Linolenate and Methyl Linolenate
Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
This guide provides a comparative analysis of the biological effects of two alpha-linolenic acid (ALA) esters: linolenyl linolenate and methyl linolenate. Direct experimental comparisons between these two specific compounds are not available in the current scientific literature. Therefore, this guide synthesizes data on their parent compound, ALA, and related fatty acid esters to provide a comprehensive overview of their anticipated metabolic fate and biological activities. The comparison is grounded in the principle that the biological effects of these esters are primarily mediated by the in vivo release of ALA.
Introduction and Structural Differences
This compound and methyl linolenate are both esterified forms of alpha-linolenic acid (ALA, C18:3n-3), an essential omega-3 polyunsaturated fatty acid (PUFA). Their biological activity is contingent upon enzymatic hydrolysis in the gastrointestinal tract to release free ALA, which can then be absorbed and utilized by the body.
-
Methyl Linolenate: The methyl ester of ALA. Hydrolysis yields one molecule of ALA and one molecule of methanol. It is widely used in research as a model compound for studying lipid metabolism[1].
-
This compound: An ester formed from two molecules of linolenic acid (an estolide). Hydrolysis yields two molecules of ALA.
The primary difference lies in their structure and the products of their hydrolysis, which influences their metabolic pathways and bioavailability.
Metabolism and Bioavailability
The biological efficacy of these esters is critically dependent on their absorption and metabolism. Studies on related conjugated fatty acids have shown that absorption can be lower for fatty acid methyl esters (FAMEs) compared to free fatty acids (FFAs) or triacylglycerols (TAGs) in humans[2]. This suggests that the form of delivery impacts bioavailability.
After oral administration, both compounds are expected to undergo hydrolysis by lipases in the digestive tract. The released ALA is then absorbed. The efficiency of this conversion for this compound is not documented, but it is the rate-limiting step for its activity. Ingested ALA is then incorporated into tissue lipids, can be oxidized for energy, or converted into longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), although this conversion is generally limited in humans[3][4].
Comparative Biological Effects
Since the primary active component is ALA, the biological effects of both esters are expected to mirror those of ALA. The key differences would likely arise from variations in the rate and extent of ALA release and absorption.
ALA has demonstrated significant anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages[5][6]. The mechanism involves competition with linoleic acid (an omega-6 fatty acid), thereby reducing the biosynthesis of pro-inflammatory eicosanoids[7][8]. Plant oils rich in ALA have been shown to inhibit paw edema in rat models[9].
While no direct anti-inflammatory data exists for this compound, related compounds like linoleic acid esters of hydroxy linoleic acids (LAHLAs) have been identified as anti-inflammatory lipids that suppress cytokine secretion[10]. This supports the potential for fatty acid esters to be biologically active.
| Compound | Model System | Key Findings | Reference |
| Alpha-Linolenic Acid (ALA) | Human THP-1 Macrophages | Reduced LPS-induced IL-1β, IL-6, and TNF-α production. | [5][6] |
| ALA-rich Plant Oils | Rat Paw Edema Models | Significant inhibition of carrageenan, leukotriene, and arachidonic acid-induced paw edema. | [9] |
| Methyl Linolenate | (Inferred from ALA) | Expected to exhibit anti-inflammatory activity post-hydrolysis to ALA. | [1] |
| This compound | (Inferred from ALA) | Expected to exhibit anti-inflammatory activity post-hydrolysis to ALA. | N/A |
Numerous studies have highlighted the anticancer effects of ALA. It can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis and angiogenesis across various cancer types, including breast, prostate, and colorectal cancer[7][8].
Key mechanisms include:
-
Inhibition of Proliferation: By activating PPAR-γ and downregulating cyclooxygenase-2 (COX-2)[7].
-
Induction of Apoptosis: By increasing intracellular lipid peroxidation[11].
-
Suppression of Metastasis: By reducing the expression of NF-κB and its target genes[7][8].
There is no specific data on the anticancer effects of this compound. The effects of methyl linolenate are also primarily inferred from its parent compound, ALA.
Methyl linolenate has been studied for its effects on melanogenesis. It exhibits anti-melanogenesis activity with a reported IC50 of 60 μM by down-regulating key enzymes in the pathway[12].
| Compound | Assay | Endpoint | Quantitative Data | Reference |
| Methyl Linolenate | Anti-melanogenesis | Inhibition of melanin (B1238610) synthesis in B16F10 cells | IC50: 60 μM | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to evaluate similar compounds.
-
Objective: To measure the effect of a compound on pro-inflammatory cytokine secretion.
-
Cell Line: Human monocytic cell line THP-1.
-
Protocol:
-
Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated macrophages with various concentrations of the test compound (e.g., ALA, methyl linolenate) for a specified period (e.g., 24 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS, 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (IL-1β, IL-6, TNF-α) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Reference: Adapted from studies on ALA's anti-inflammatory effects[5][6].
-
Objective: To assess the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Wistar rats.
-
Protocol:
-
Administer the test compound (e.g., ALA-rich oil) or vehicle control orally to rats.
-
After a set time (e.g., 1 hour), inject a pro-inflammatory agent (e.g., carrageenan, leukotriene, or arachidonic acid) into the sub-plantar region of the rat's hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-injection.
-
Calculate the percentage inhibition of edema for the treated group compared to the control group.
-
-
Reference: Based on protocols used for evaluating plant oils containing ALA[9].
Conclusion
While direct comparative data for this compound and methyl linolenate is lacking, their biological effects can be inferred from their common metabolic product, alpha-linolenic acid. Both compounds are expected to possess anti-inflammatory and anticancer properties, contingent on their hydrolysis and the subsequent bioavailability of ALA. The key differentiator will be the efficiency of this enzymatic conversion in the gastrointestinal tract. Methyl linolenate serves as a useful research tool, and some specific bioactivities, such as anti-melanogenesis, have been documented. Future research should focus on direct, head-to-head comparisons of these and other fatty acid esters to elucidate how the esterifying group modulates absorption, bioavailability, and ultimate biological efficacy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Absorption and metabolism of conjugated α-linolenic acid given as free fatty acids or triacylglycerols in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Antitumor Effects of α-Linolenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory activity of plant lipids containing alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative In Vitro Analysis of Ethyl Linolenate and Other Linolenic Acid Esters
An Examination of Bioactive Properties for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of ethyl linolenate, focusing on its anti-inflammatory, anti-melanogenic, and cytotoxic effects. Due to the limited availability of in vitro studies on "linolenyl linolenate," this document will primarily focus on ethyl linolenate and will draw comparisons with other relevant esters of linolenic acid where data is available. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for potential therapeutic applications.
Summary of In Vitro Biological Activities
The following tables summarize the quantitative data from various in vitro studies on ethyl linolenate and related compounds.
Table 1: Anti-Melanogenic Activity
| Compound | Cell Line | Assay | Concentration | Result | IC₅₀ | Reference |
| Ethyl Linolenate | B16 Melanoma | Melanin (B1238610) Content | 100 µM | Significant inhibition of forskolin-induced melanogenesis | 70 µM[1][2] | [1][2] |
| Ethyl Linolenate | B16 Melanoma | Tyrosinase Activity | 100 µM | Significant inhibition | - | [1] |
| Methyl Linolenate | B16 Melanoma | Melanin Content | 100 µM | Significant inhibition of forskolin-induced melanogenesis | - | |
| Methyl Linolenate | B16 Melanoma | Tyrosinase Activity | 100 µM | Significant inhibition | - |
Table 2: Anti-Inflammatory Activity of Ethyl Linoleate
Note: The following data pertains to Ethyl Linoleate, a structurally similar fatty acid ester.
| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration | Result | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | iNOS Expression | - | Down-regulation | |
| RAW 264.7 | Lipopolysaccharide (LPS) | COX-2 Expression | - | Down-regulation | |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | - | Reduction | |
| RAW 264.7 | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokine Production | - | Inhibition |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| α-Linolenic Acid (ALA) | 158N Oligodendrocytes | FDA and SR101 assays | 100 µM | Cytotoxic effects observed | |
| Eicosapentaenoic Acid (EPA) | 158N Oligodendrocytes | FDA and SR101 assays | 100 µM | Cytotoxic effects observed | |
| Docosahexaenoic Acid (DHA) | 158N Oligodendrocytes | FDA and SR101 assays | 100 µM | Cytotoxic effects observed | |
| α-Linolenic Acid (ALA) | SP 2/0 Mouse Myeloma | Cell Viability | - | Toxic | |
| Eicosapentaenoic Acid (EPA) | SP 2/0 Mouse Myeloma | Cell Viability | - | Toxic |
Table 4: Antibacterial Activity
| Compound | Bacterial Strain | Result | Reference |
| Linolenic Acid Stigmasterol Ester (LASE) | Bacillus coagulans, Bacillus subtilis, Alcaligenes faecalis, Pseudomonas fluorescens | Antibacterial activity confirmed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Anti-Melanogenic Activity Assay
1. Cell Culture and Treatment:
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., ethyl linolenate) with or without a melanogenesis stimulator like forskolin (B1673556) or α-melanocyte-stimulating hormone (α-MSH).
2. Melanin Content Assay:
-
After a 48-hour incubation period, cells are washed with PBS and lysed with 1N NaOH.
-
The absorbance of the lysate is measured at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein concentration of the cell lysate.
3. Cellular Tyrosinase Activity Assay:
-
Cells are lysed using a buffer containing 1% Triton X-100.
-
The cell lysate is incubated with L-DOPA (3,4-dihydroxyphenylalanine).
-
The rate of L-DOPA oxidation to dopachrome (B613829) is measured by monitoring the absorbance at 475 nm.
Anti-Inflammatory Activity Assay (LPS-Induced)
1. Cell Culture and Stimulation:
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Conditions: Cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Stimulation: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for a specified period before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of cell culture supernatant is mixed with the Griess reagent.
-
The absorbance is measured at 540 nm.
3. Pro-inflammatory Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for iNOS and COX-2:
-
Following treatment and/or stimulation, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for iNOS and COX-2, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of the test compound is mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark for 30 minutes.
-
The decrease in absorbance is measured at 517 nm, which indicates the radical scavenging activity.
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
The test sample is added to the FRAP reagent and incubated.
-
The absorbance of the resulting blue-colored complex is measured at 593 nm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Diagram 1: Ethyl Linoleate's Proposed Anti-Melanogenesis Pathway
Caption: Proposed mechanism of melanogenesis inhibition by ethyl linolenate.
Diagram 2: Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing anti-inflammatory effects in LPS-stimulated macrophages.
Diagram 3: General Workflow for Antioxidant Capacity Assessment
Caption: Common in vitro workflows for determining antioxidant activity.
References
A Researcher's Guide to the Isomeric Differentiation of Linolenate Compounds: α-Linolenic Acid vs. γ-Linolenic Acid
For researchers, scientists, and professionals in drug development, the precise differentiation of linolenic acid isomers, such as alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), is critical. Although both are 18-carbon polyunsaturated fatty acids, their distinct biological activities and metabolic pathways necessitate accurate analytical separation and characterization. This guide provides a comparative overview of analytical techniques, experimental data, and the differential biological impacts of ALA and GLA.
Comparative Analysis of Analytical Techniques
The differentiation of ALA and GLA, which differ only in the position of their double bonds, poses a significant analytical challenge. Various chromatographic techniques have been developed to achieve their separation and quantification. Below is a summary of commonly employed methods and their performance.
| Analytical Technique | Principle of Separation | Resolution | Sensitivity | Key Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point and polarity, followed by mass-based detection. | Baseline separation can be achieved with appropriate columns and temperature programs. | High sensitivity, capable of measuring trace amounts.[1][2] | Provides structural information for isomer identification.[3] | Requires derivatization to FAMEs, which can be time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on polarity (Reversed-Phase) or interaction with a stationary phase. | Complete separation can be challenging with standard reversed-phase columns. Specialized columns can improve resolution. | Moderate to high, depending on the detector. | Can be coupled with various detectors (UV, MS, NMR) for comprehensive analysis. | Isocratic methods may not fully resolve isomers. |
| Silver-Ion Chromatography (Ag+-HPLC) | Separation based on the reversible interaction of double bonds with silver ions impregnated on the stationary phase. | Excellent resolution of positional and geometrical isomers. | High sensitivity. | Highly effective for separating isomers with the same number of double bonds. | Can be complex to set up and may require specialized columns. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High resolution for precise quantification of isomers in complex samples. | High sensitivity and selectivity. | Allows for the analysis of non-derivatized fatty acids. | Can be a costly technique. |
Differential Biological Activity and Signaling Pathways
ALA, an omega-3 fatty acid, and GLA, an omega-6 fatty acid, exhibit distinct biological effects and are metabolized through different enzymatic pathways. These differences are crucial for understanding their roles in health and disease.
Comparative Biological Effects
| Biological Effect | Alpha-Linolenic Acid (ALA) | Gamma-Linolenic Acid (GLA) | Reference |
| Anti-cancer Activity (HT-29 Cells) | IC50: 230 µM at 72h. Induces apoptosis. Significantly affects mitochondrial protein import and citric acid cycle pathways. | IC50: 255 µM at 72h. Induces apoptosis. Does not significantly affect any particular pathway. | |
| Cholesterol Metabolism | Exhibits a larger hypocholesterolemic effect. Represses the activity and mRNA expression of HMG-CoA reductase. Reduces hepatic cholesterol levels. | Less pronounced effect on cholesterol levels compared to ALA. | |
| Inflammatory Response | Precursor to anti-inflammatory eicosanoids like EPA and DHA. | Can be converted to DGLA, which is a precursor to both anti-inflammatory (PGE1) and pro-inflammatory (via arachidonic acid) eicosanoids. | |
| Cellular Signaling | Affects key members of the mitogen-activated protein kinase (MAPK) signaling pathway such as ERK1/2 and p38. | Treatment of maspin-positive cancer cells with GLA stimulates the expression of maspin protein. |
Experimental Protocols
Detailed methodologies are essential for the reproducible differentiation of linolenate isomers.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
1. Sample Preparation and Lipid Extraction:
-
For biological samples (cells, plasma, tissue), lipids are extracted using a solvent mixture, such as the Folch or Bligh and Dyer methods.
-
To isolate free fatty acids, a biphasic solution of acidified methanol (B129727) and isooctane (B107328) can be used.
2. Saponification and Derivatization:
-
For total fatty acid analysis, complex lipids are saponified using methanolic KOH to release free fatty acids.
-
The fatty acids are then derivatized to their volatile methyl esters (FAMEs) using reagents like BF3 in methanol or by heating with methanolic HCl.
-
Alternatively, for high sensitivity, derivatization to pentafluorobenzyl (PFB) esters can be performed using PFB bromide.
3. GC-MS Analysis:
-
Column: A high-polarity capillary column (e.g., SLB-IL111) is recommended for resolving geometrical isomers.
-
Oven Program: A typical temperature gradient starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 320°C) to elute FAMEs based on their volatility. For example, hold at 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Detection: Mass spectrometry is used for detection and identification based on mass spectra and retention times compared to standards.
Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
1. Sample Preparation:
-
Fatty acids are typically converted to their methyl esters (FAMEs) or other derivatives like phenacyl esters to improve detection.
2. Chromatographic Conditions:
-
Column: A column with a stationary phase impregnated with silver ions is used. Commercially available columns include ChromSpher 5 Lipids. Solid-phase extraction (SPE) cartridges with a bonded-sulfonic acid phase can also be converted to the silver ion form.
-
Mobile Phase: The mobile phase composition is critical for separation. For FAMEs, an isocratic system of acetonitrile (B52724) in hexane (B92381) (e.g., 1.0% or 1.5%) can be used. For phenacyl esters, a mobile phase of 1,2-dichloroethane-dichloromethane-acetonitrile can be employed.
-
Temperature: Column temperature can influence retention times, with unsaturated compounds eluting more slowly at higher temperatures in some hexane-based systems.
-
Detection: A UV detector is commonly used, especially for phenacyl ester derivatives.
Visualizations
Experimental Workflow for Linolenate Isomer Differentiation
Caption: Workflow for the differentiation of linolenate isomers.
Distinct Signaling Pathways of ALA and GLA
References
Safety Operating Guide
Proper Disposal of Linolenyl Linolenate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of linolenyl linolenate, a wax ester comprised of linolenic acid and linolenol.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is crucial to adhere to standard laboratory safety protocols. Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, follow these first-aid measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[1]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1]
Quantitative Data Summary
| Property | Linolenic Acid | Methyl Linolenate | This compound (Predicted) | Data Source |
| Molecular Formula | C18H30O2 | C19H32O2 | C36H60O2 | |
| Molecular Weight | 278.43 g/mol | 292.46 g/mol | 524.86 g/mol | |
| Physical State | Liquid | Liquid | Liquid | |
| Flash Point | Not Available | > 110 °C / > 230 °F | Likely > 110 °C | |
| Solubility in Water | Insoluble | Insoluble | Insoluble | |
| GHS Hazard Classification | Not a hazardous substance | Not a hazardous substance | Not expected to be hazardous |
Step-by-Step Disposal Protocol
Based on the available safety information for structurally similar compounds, this compound is not considered a hazardous waste. However, disposal should always be conducted in accordance with local, state, and federal regulations.
1. Waste Identification and Segregation:
- Confirm that the waste is solely this compound and not mixed with any hazardous substances. If it is mixed with a hazardous solvent or reagent, it must be treated as hazardous waste.
- Segregate the non-hazardous this compound waste from other laboratory waste streams.
2. Containerization:
- Collect the waste this compound in a clearly labeled, sealed, and non-reactive container.
- The label should include the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste."
3. On-Site Neutralization (If Applicable):
- For many non-hazardous fatty acid esters, on-site treatment is not necessary. Avoid mixing with strong oxidizing agents, bases, or reducing agents.
4. Disposal Pathway:
- Small Quantities (typically < 100 mL): For small, uncontaminated quantities, consult your institution's environmental health and safety (EHS) office. In many cases, it may be permissible to dispose of it down the drain with copious amounts of water, but this must be verified with your local EHS guidelines.
- Large Quantities: For larger volumes, the recommended disposal method is incineration at a licensed waste disposal facility. Contact your institution's EHS office to arrange for pickup by a certified waste management contractor.
- Contaminated Material: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) should be placed in a sealed bag and disposed of with the chemical waste.
5. Documentation:
- Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific EHS guidelines and, when available, the manufacturer's Safety Data Sheet.
References
Essential Safety and Operational Guidance for Handling Linolenyl Linolenate
This guide provides immediate safety, handling, and disposal protocols for Linolenyl linolenate, tailored for research scientists and drug development professionals. The following procedures are based on best practices for handling similar fatty acid esters and are designed to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield may be required for splash hazards. | Protects against potential eye irritation from splashes or vapors. |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile rubber, tested to EN 374) and a lab coat. For larger quantities or significant splash risk, chemical-resistant aprons or suits are recommended. | Prevents skin contact which may cause mild irritation.[2][3] |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If aerosols or mists are generated, or if working in a poorly ventilated area, use a NIOSH-approved respirator with an organic vapor cartridge.[2] | Protects against inhalation of vapors or mists that may cause respiratory irritation. |
II. Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory personnel.
A. Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
B. Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Temperature: For long-term storage and to maintain product quality, consider storing in a freezer and under an inert atmosphere.
III. Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate first-aid and cleanup measures.
| Exposure/Incident | First-Aid / Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Get medical advice if irritation develops.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
| Spill | Evacuate the area. Remove all sources of ignition.[5] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Place the absorbent material into a sealed container for proper disposal.[6] |
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection
-
Chemical Waste: All unused this compound and solutions containing it should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Contaminated Materials: Used gloves, absorbent materials from spills, and any other contaminated disposable labware should be collected in a separate, labeled waste bag or container.
B. Disposal Pathway
-
Licensed Waste Disposal Contractor: All chemical waste and contaminated materials must be disposed of through a licensed and approved hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for chemical waste disposal are strictly followed. Do not dispose of this compound down the drain or in regular trash.[5]
Disposal Workflow Diagram
Caption: Step-by-step disposal plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
